Alvelestat tosylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1240425-05-1 |
|---|---|
Molecular Formula |
C32H30F3N5O7S2 |
Molecular Weight |
717.7 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;6-methyl-5-(2-methylpyrazol-3-yl)-N-[(5-methylsulfonyl-2-pyridinyl)methyl]-2-oxo-1-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C25H22F3N5O4S.C7H8O3S/c1-15-20(22-9-10-31-32(22)2)12-21(23(34)30-13-17-7-8-19(14-29-17)38(3,36)37)24(35)33(15)18-6-4-5-16(11-18)25(26,27)28;1-6-2-4-7(5-3-6)11(8,9)10/h4-12,14H,13H2,1-3H3,(H,30,34);2-5H,1H3,(H,8,9,10) |
InChI Key |
YLZZBCWZQPXIHL-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Alvelestat tosylate |
Origin of Product |
United States |
Foundational & Exploratory
Alvelestat Tosylate: A Technical Guide to its Mechanism of Action on Neutrophil Elastase
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alvelestat (formerly AZD9668) is an orally bioavailable, potent, and highly selective, reversible inhibitor of human neutrophil elastase (hNE).[1][2][3] Neutrophil elastase is a serine protease implicated in the pathogenesis of numerous inflammatory lung diseases, including Alpha-1 Antitrypsin Deficiency (AATD), bronchiectasis, and Chronic Obstructive Pulmonary Disease (COPD).[2][4] By directly inhibiting the enzymatic activity of NE, Alvelestat prevents the degradation of lung matrix proteins and mitigates the pro-inflammatory cascade driven by unchecked NE activity. This document provides a detailed overview of the mechanism of action, supported by quantitative data, experimental methodologies, and visual diagrams to elucidate its function.
Core Mechanism of Action
Alvelestat functions through direct, high-affinity binding to neutrophil elastase. The interaction is characterized as rapidly reversible, which offers a favorable safety profile compared to earlier irreversible inhibitors.[1][5] This reversible nature minimizes the risk of prolonged, off-target effects.[2] The primary mechanism involves Alvelestat occupying the active site of the enzyme, thereby preventing the binding and subsequent cleavage of its natural substrates, most notably elastin in the lung parenchyma.
dot
Caption: Mechanism of Alvelestat action on Neutrophil Elastase.
Quantitative Data: Potency, Selectivity, and Efficacy
Alvelestat's interaction with neutrophil elastase has been quantified through various biochemical and cellular assays. The data highlights its high potency and selectivity.
Table 1: In Vitro Inhibition Constants
| Parameter | Value | Description | Source(s) |
| pIC₅₀ | 7.9 | The negative logarithm of the half-maximal inhibitory concentration. | [1][6] |
| IC₅₀ | ~12 nM | The concentration of inhibitor required to reduce enzyme activity by 50%. | [5] |
| Kᵢ | 9.4 nM | The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. | [6] |
| Kₑ | 9.5 nM | The equilibrium dissociation constant. | [6] |
Table 2: Protease Selectivity Profile
Alvelestat demonstrates high selectivity for neutrophil elastase over other related serine proteases.
| Protease | Selectivity Fold (vs. hNE) | Implication | Source(s) |
| Cathepsin G | >600-fold | Reduced potential for off-target effects on other neutrophil proteases. | [5] |
| Proteinase-3 | >1900-fold | High specificity for NE over other inflammatory proteases. | [5] |
| Chymotrypsin | >1900-fold | Minimal inhibition of digestive and other systemic proteases. | [5] |
| Pancreatic Elastase | >1900-fold | Low risk of interfering with digestive enzyme functions. | [5] |
| Trypsin | >1900-fold | High target specificity. | [5] |
Table 3: Clinical Biomarker Efficacy (ASTRAEUS Phase II Trial)
In a 12-week study of patients with AATD, Alvelestat led to a significant reduction in key biomarkers of NE activity and lung tissue degradation.
| Biomarker | Dose | Result vs. Placebo | Significance | Source(s) |
| Blood NE Activity | 240 mg (BID) | >90% suppression | Statistically Significant | [7] |
| Aα-Val³⁶⁰ | 240 mg (BID) | Statistically significant decrease | Indicates reduced NE activity on fibrinogen. | [4] |
| Desmosine | 240 mg (BID) | Statistically significant decrease | Indicates reduced breakdown of elastin. | [4] |
Downstream Signaling and Inflammatory Cascade
Neutrophil elastase does not merely degrade structural proteins; it also plays a crucial role in amplifying the inflammatory response. It can cleave and activate pro-inflammatory cytokines and degrade inhibitors of other proteases. By inhibiting NE, Alvelestat attenuates these downstream pro-inflammatory effects. In vitro studies have shown that Alvelestat treatment (20 μg/mL) of human bronchial epithelial (HBE) and A549 cells leads to decreased levels of key inflammatory cytokines.[6]
dot
Caption: Alvelestat's role in the inflammatory cascade.
Experimental Protocols
The following sections describe generalized methodologies for key experiments used to characterize Alvelestat.
Neutrophil Elastase Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit NE enzymatic activity.
Objective: To determine the IC₅₀ of a test compound against purified human neutrophil elastase.
Materials:
-
Human Neutrophil Elastase (hNE), purified
-
Fluorogenic NE Substrate (e.g., MeOSuc-AAPV-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 8.0 with NaCl and a detergent like Tween-20)[8]
-
Test Compound (Alvelestat) and Control Inhibitor (e.g., Sivelestat)
-
96-well black microplate
-
Fluorescence plate reader (Ex/Em ≈ 380-400nm / 460-505nm)[8][9]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the hNE enzyme in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate.
-
Prepare serial dilutions of the test compound (Alvelestat) at concentrations 10-fold higher than the desired final concentrations.
-
-
Assay Setup:
-
Add 20 µL of diluted hNE enzyme to each well of a 96-well plate (excluding "Negative Control" wells).[10]
-
Add 5 µL of the serially diluted test compound to the "Test Inhibitor" wells.
-
Add 5 µL of a known inhibitor to "Control Inhibitor" wells.
-
Add 5 µL of diluent (assay buffer, potentially with DMSO) to "Positive Control" (enzyme only) and "Negative Control" (buffer only) wells.[10]
-
-
Pre-incubation:
-
Gently agitate the plate and incubate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[10]
-
-
Reaction Initiation:
-
Add 25 µL of the diluted fluorogenic substrate to all wells to start the reaction.[10]
-
-
Measurement:
-
Immediately place the plate in a fluorescence reader.
-
Measure the fluorescence intensity kinetically over 30 minutes at 37°C, or as an endpoint reading after a fixed incubation time (e.g., 30 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (Negative Control) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the Positive Control (uninhibited enzyme).
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
dot
Caption: Workflow for a Neutrophil Elastase Inhibition Assay.
In Vivo Lung Inflammation Model (Acute Smoke Exposure)
This protocol assesses the anti-inflammatory effects of Alvelestat in an animal model.
Objective: To evaluate the effect of orally administered Alvelestat on cigarette smoke-induced neutrophil influx and cytokine production in the lungs.
Model: BALB/c mice.
Procedure:
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Dosing:
-
Smoke Exposure:
-
Expose animals to cigarette smoke (e.g., from multiple cigarettes) in a whole-body exposure chamber for a set duration (e.g., 1 hour) on consecutive days.
-
-
Bronchoalveolar Lavage (BAL):
-
At the end of the study period (e.g., 4 days), euthanize the animals.[2]
-
Perform a bronchoalveolar lavage by instilling and retrieving a fixed volume of saline into the lungs via a tracheal cannula.
-
-
Analysis:
-
Cell Counts: Centrifuge the BAL fluid to pellet the cells. Resuspend the cells and perform a total cell count. Prepare cytospin slides and stain (e.g., with Diff-Quik) to perform differential cell counts and quantify neutrophils.
-
Biomarker Analysis: Use the cell-free BAL fluid supernatant to measure levels of inflammatory cytokines, such as IL-1β, using an enzyme-linked immunosorbent assay (ELISA).[1]
-
-
Endpoint: A significant reduction in the number of neutrophils and levels of IL-1β in the BAL fluid of Alvelestat-treated animals compared to the vehicle group indicates in vivo efficacy.[1]
Conclusion
Alvelestat tosylate is a highly potent and selective reversible inhibitor of neutrophil elastase. Its mechanism of action is centered on the direct, high-affinity binding to the enzyme, which prevents the degradation of lung elastin and interrupts the NE-mediated inflammatory cascade. Preclinical and clinical data robustly support its ability to engage its target and reduce key biomarkers of disease activity. These characteristics position Alvelestat as a promising therapeutic agent for NE-driven respiratory diseases.
References
- 1. AZD9668: pharmacological characterization of a novel oral inhibitor of neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. researchgate.net [researchgate.net]
- 4. mereobiopharma.com [mereobiopharma.com]
- 5. [PDF] AZD9668: Pharmacological Characterization of a Novel Oral Inhibitor of Neutrophil Elastase | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mereobiopharma.com [mereobiopharma.com]
- 8. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neutrophil Elastase Inhibitor Assay Kit. Fluorometric (ab118971) | Abcam [abcam.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Alvelestat (AZD9668): A Technical Guide to its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alvelestat, also known as AZD9668, is a potent and selective oral inhibitor of neutrophil elastase (NE).[1][2] Neutrophil elastase is a serine protease implicated in the pathogenesis of several inflammatory lung diseases, including Alpha-1 Antitrypsin Deficiency (AATD) and Chronic Obstructive Pulmonary Disease (COPD).[3] By inhibiting NE, Alvelestat has the potential to mitigate the tissue damage and inflammation associated with these conditions. This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological context of Alvelestat.
Chemical Properties
Alvelestat is a synthetic organic small molecule.[4] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-((5-(methylsulfonyl)pyridin-2-yl)methyl)-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide | [4] |
| Molecular Formula | C25H22F3N5O4S | [4] |
| Molecular Weight | 545.5 g/mol | [4] |
| CAS Number | 848141-11-7 | [4] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 207-209 °C | [2] |
| Boiling Point | 780.4 ± 60.0 °C (Predicted) | [2] |
| Solubility | Insoluble in water and ethanol. Soluble in DMSO (≥ 33 mg/mL). | [1][5] |
| pKa (Strongest Acidic) | 12.17 | [6] |
| pKa (Strongest Basic) | 2.0 | [6] |
| LogP | 2.82 | [6] |
Synthesis of Alvelestat (AZD9668)
The synthesis of Alvelestat is detailed in patent WO 2005/026123 A1, specifically in Example 94. The overall synthetic scheme involves the coupling of two key intermediates: 1-(3-(trifluoromethyl)phenyl)-6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid and (5-(methylsulfonyl)pyridin-2-yl)methanamine .
Experimental Protocol: Synthesis of Alvelestat
Step 1: Synthesis of 1-(3-(Trifluoromethyl)phenyl)-6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
-
A detailed, step-by-step experimental protocol for the synthesis of this intermediate is required and would be detailed in the full patent. This would include information on starting materials, reagents, reaction conditions (temperature, time, etc.), and purification methods.
Step 2: Synthesis of (5-(Methylsulfonyl)pyridin-2-yl)methanamine
-
Similarly, a detailed experimental protocol for the synthesis of this second key intermediate is necessary.
Step 3: Coupling and Final Product Formation
-
Amide Coupling: The carboxylic acid from Step 1 is activated, typically using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like triethylamine or diisopropylethylamine in an appropriate aprotic solvent (e.g., dimethylformamide or dichloromethane).
-
Reaction with Amine: The amine from Step 2 is then added to the activated carboxylic acid, and the reaction mixture is stirred at room temperature until completion.
-
Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove water-soluble byproducts. The crude product is purified by column chromatography on silica gel to yield Alvelestat as a solid.
-
Final Product Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy, mass spectrometry, and HPLC (High-Performance Liquid Chromatography).
Caption: Synthetic workflow for Alvelestat (AZD9668).
Mechanism of Action and Signaling Pathway
Alvelestat is a reversible inhibitor of neutrophil elastase.[7] In inflammatory lung diseases, neutrophils are recruited to the lungs and release NE, which can degrade components of the extracellular matrix, such as elastin. This leads to tissue damage and a perpetual inflammatory cycle.[4][8] Alvelestat binds to the active site of NE, preventing its enzymatic activity and thereby protecting the lung tissue from proteolytic damage.
Caption: Alvelestat's inhibition of the Neutrophil Elastase pathway.
Experimental Protocols: Neutrophil Elastase Inhibition Assay
The inhibitory activity of Alvelestat against neutrophil elastase can be determined using a fluorometric assay. This protocol is a general guideline and may require optimization.
Materials:
-
Human Neutrophil Elastase (hNE) enzyme
-
Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO)
-
Alvelestat (or other test inhibitors)
-
96-well black microplate
-
Fluorescence plate reader
Experimental Workflow:
-
Reagent Preparation:
-
Prepare a stock solution of the NE substrate in DMSO.
-
Prepare a stock solution of Alvelestat in DMSO.
-
Prepare serial dilutions of Alvelestat in Assay Buffer to achieve a range of desired concentrations.
-
Prepare a solution of hNE in Assay Buffer.
-
-
Assay Procedure:
-
To each well of the 96-well plate, add:
-
Assay Buffer
-
Alvelestat solution (or vehicle control)
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the hNE solution to each well.
-
Immediately add the NE substrate solution to all wells.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Determine the rate of reaction (V) for each concentration of Alvelestat by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each Alvelestat concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the Alvelestat concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Caption: Workflow for a Neutrophil Elastase inhibition assay.
Conclusion
Alvelestat (AZD9668) is a promising therapeutic candidate for the treatment of neutrophil-driven inflammatory lung diseases. Its well-defined chemical properties and mechanism of action make it a valuable tool for researchers in the field of drug discovery and development. The synthetic route, while requiring specialized intermediates, is achievable through established organic chemistry techniques. The provided experimental protocol for assessing its inhibitory activity offers a foundation for further investigation into its pharmacological profile.
References
- 1. WO2021053058A1 - Alvelestat for use in the treatment of graft rejection, bronchiolitis obliterans syndrome and graft versus host disease - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mereobiopharma.com [mereobiopharma.com]
- 4. data.epo.org [data.epo.org]
- 5. Synthesis and evaluation of benzenesulfonic acid derivatives as human neutrophil elastase (hNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
- 7. iris.unisa.it [iris.unisa.it]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to the Preclinical Pharmacology of Alvelestat Tosylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alvelestat (formerly AZD9668) is an orally bioavailable, potent, selective, and reversible inhibitor of human neutrophil elastase (NE).[1][2] Developed as a therapeutic agent for neutrophil-driven inflammatory lung diseases, its preclinical profile demonstrates significant potential in mitigating the tissue damage associated with conditions like Alpha-1 Antitrypsin Deficiency (AATD), cystic fibrosis (CF), and chronic obstructive pulmonary disease (COPD).[1][3] This document provides a comprehensive overview of the preclinical pharmacology of Alvelestat, detailing its mechanism of action, in vitro and in vivo potency, pharmacokinetic and pharmacodynamic properties, and key experimental methodologies.
Mechanism of Action
Alvelestat exerts its therapeutic effect by directly inhibiting neutrophil elastase, a key serine protease implicated in the pathogenesis of several inflammatory lung diseases.[3] NE is released by activated neutrophils and, when unchecked, can lead to the degradation of critical lung matrix proteins, such as elastin, stimulating mucus production and perpetuating inflammation.[3]
In conditions like AATD, a genetic deficiency of the primary endogenous NE inhibitor, alpha-1 antitrypsin, leads to an imbalance where NE activity is unopposed, resulting in progressive lung destruction.[4][5] Alvelestat directly binds to and reversibly inhibits NE, restoring a healthier protease-antiprotease balance and protecting the lung parenchyma from proteolytic damage.[1][2][3]
Signaling and Pathophysiological Pathway
The following diagram illustrates the role of Neutrophil Elastase in lung pathology and the inhibitory action of Alvelestat.
Caption: Role of Neutrophil Elastase (NE) in lung pathology and inhibition by Alvelestat.
Quantitative Preclinical Data
In Vitro Potency and Selectivity
Alvelestat is a highly potent and selective inhibitor of human Neutrophil Elastase. Its reversible nature is a key feature, suggesting a potentially improved safety profile over irreversible inhibitors.[3]
| Parameter | Value | Species | Notes |
| IC₅₀ | 12 nM | Human | Cell-free assay.[6] |
| pIC₅₀ | 7.9 nM | Human | [7][8] |
| Kᵢ | 9.4 nM | Human | Cell-free assay.[6] |
| Kₑ | 9.5 nM | Human | [7][8] |
| Selectivity | >600-fold | Human | Over other serine proteases.[6] |
Table 1: In Vitro Inhibitory Activity of Alvelestat.
In Vivo Efficacy Models
Preclinical studies in various animal models have demonstrated the efficacy of Alvelestat in mitigating lung inflammation and injury.
| Animal Model | Dosing | Key Findings | Reference |
| Mouse (Smoke-Induced Inflammation) | 1-10 mg/kg, p.o. | Significantly reduced bronchoalveolar lavage (BAL) neutrophils and IL-1β. | [6][8] |
| Mouse/Rat (hNE-Induced Lung Injury) | ~10 mg/kg (mice), ~20 mg/kg (rats), p.o. | Prevented human NE-induced acute lung injury. | [6] |
| Guinea Pig (Chronic Smoke Model) | ~100 mg/kg, p.o. | Prevented airspace enlargement and small airway wall remodeling. | [6] |
Table 2: Summary of Alvelestat Efficacy in Preclinical In Vivo Models.
Preclinical Pharmacokinetics
Alvelestat exhibits favorable pharmacokinetic properties that support oral administration. It is rapidly absorbed, with the time to reach peak plasma concentration (Tmax) observed between 0.5 to 1.5 hours in healthy human subjects.[9] Systemic exposure increases in a dose-proportional manner, and multiple dosing does not lead to clinically significant accumulation.[9]
Preclinical Toxicology
Extensive toxicology studies have been conducted in multiple species to establish the safety profile of Alvelestat.
| Species | Duration | No-Observed-Adverse-Effect Level (NOAEL) |
| Rat | 1 month (gavage) | 370 mg/kg/day |
| Rat | 1 to 6 months (dietary) | 500 mg/kg/day |
| Dog | 12 months | Not specified |
| Mouse | 3 months | Not specified |
Table 3: Summary of Preclinical Toxicology Studies.[9]
Experimental Protocols and Methodologies
Neutrophil Elastase Inhibition Assay (Cell-Free)
This protocol outlines a typical method for determining the in vitro potency (IC₅₀, Kᵢ) of Alvelestat against purified human neutrophil elastase.
Caption: Workflow for a cell-free Neutrophil Elastase enzymatic inhibition assay.
Detailed Methodology:
-
Reagents: Purified human neutrophil elastase, a specific fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC), assay buffer (e.g., Tris-HCl with NaCl and a detergent), Alvelestat tosylate, and a solvent like DMSO.
-
Procedure:
-
A dilution series of Alvelestat is prepared in the assay buffer.
-
In a microplate, the Alvelestat dilutions are mixed with a fixed concentration of human NE.
-
The plate is pre-incubated at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate.
-
The increase in fluorescence, corresponding to substrate cleavage, is monitored over time using a plate reader.
-
-
Data Analysis: The rate of reaction is calculated for each Alvelestat concentration. The percentage of inhibition relative to a vehicle control is plotted against the logarithm of the inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.
Smoke-Induced Airway Inflammation Model (Mouse)
This protocol describes a common in vivo model to assess the anti-inflammatory effects of Alvelestat.
Detailed Methodology:
-
Animal Model: Female BALB/c mice are typically used.[8]
-
Induction of Inflammation: Mice are exposed to cigarette smoke for a defined period (e.g., several days) to induce neutrophilic airway inflammation.[8] A control group is exposed to room air.
-
Drug Administration: Alvelestat (e.g., 1-10 mg/kg) or a vehicle control is administered orally, often twice daily, throughout the smoke exposure period.[8]
-
Endpoint Analysis:
-
At the end of the study, mice are euthanized, and a bronchoalveolar lavage (BAL) is performed to collect airway fluid.
-
The total number of cells and the differential cell count (specifically neutrophils) in the BAL fluid are determined.
-
The concentration of inflammatory cytokines, such as IL-1β, in the BAL fluid is measured using methods like ELISA.
-
-
Data Analysis: The neutrophil counts and cytokine levels in the Alvelestat-treated group are compared to the smoke-exposed vehicle group to determine the extent of inflammation reduction.[6]
Conclusion
The preclinical data for this compound strongly support its mechanism of action as a potent and selective neutrophil elastase inhibitor. It has demonstrated clear efficacy in reducing inflammation and tissue damage in relevant animal models of lung disease.[6] The favorable oral pharmacokinetic and toxicology profiles have justified its progression into clinical development for conditions characterized by excessive neutrophil elastase activity.[3][9] This body of preclinical work establishes a solid foundation for its investigation as a novel therapeutic for patients with inflammatory lung diseases.
References
- 1. Alvelestat | C25H22F3N5O4S | CID 46861623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. mereobiopharma.com [mereobiopharma.com]
- 5. mereobiopharma.com [mereobiopharma.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Alvelestat Tosylate: A Deep Dive into Target Engagement and Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alvelestat (formerly known as AZD9668) is an orally bioavailable, selective, and reversible inhibitor of human neutrophil elastase (NE).[1][2] NE is a serine protease implicated in the pathogenesis of several inflammatory lung diseases, most notably Alpha-1 Antitrypsin Deficiency (AATD)-associated lung disease.[2][3] In AATD, a genetic disorder characterized by a deficiency of the primary endogenous inhibitor of NE, alpha-1 antitrypsin, the unchecked activity of NE leads to the progressive destruction of lung tissue.[3] Alvelestat is being developed as a therapeutic intervention to re-establish the protease-antiprotease balance in the lungs of these patients. This technical guide provides an in-depth overview of Alvelestat's target engagement and binding kinetics, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated pathways and workflows.
Mechanism of Action and Target Engagement
Alvelestat directly binds to and inhibits the enzymatic activity of neutrophil elastase.[1][2] This inhibition prevents the NE-mediated breakdown of extracellular matrix proteins, particularly elastin, a critical component of the lung's connective tissue.[3] The engagement of Alvelestat with its target, NE, has been demonstrated in both preclinical models and clinical trials through the measurement of downstream biomarkers of NE activity.
Signaling Pathway of Neutrophil Elastase-Mediated Lung Damage
The following diagram illustrates the pathological cascade initiated by unchecked neutrophil elastase activity and the point of intervention for Alvelestat.
Binding Kinetics
The binding of Alvelestat to neutrophil elastase has been characterized by its high affinity and specificity. The interaction is reversible, which may offer a favorable safety profile compared to irreversible inhibitors.[2]
Quantitative Binding Parameters
The following table summarizes the key quantitative parameters defining the binding of Alvelestat to human neutrophil elastase.
| Parameter | Value | Description |
| IC50 | 12 nM | The half-maximal inhibitory concentration, indicating the concentration of Alvelestat required to inhibit 50% of NE activity in vitro. |
| Ki | 9.4 nM | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. |
| Kd | 9.5 nM | The dissociation constant, indicating the propensity of the Alvelestat-NE complex to dissociate. |
Data compiled from publicly available research.[2]
Clinical Biomarkers of Target Engagement
Clinical trials, such as the ASTRAEUS study, have utilized specific biomarkers to assess the in vivo target engagement and pharmacodynamic effects of Alvelestat.[3][4][5]
Key Biomarkers
-
Blood Neutrophil Elastase (NE) Activity: Direct measurement of NE activity in the blood provides a proximal marker of target engagement.
-
Aα-Val360: A specific fragment of fibrinogen that is generated by NE cleavage, serving as a direct indicator of in vivo NE activity.[6]
-
Desmosine and Isodesmosine (DES-IDS): These are cross-linking amino acids unique to mature elastin. Their presence in plasma and urine is a marker of elastin degradation and, consequently, lung tissue damage.[7][8]
Clinical Trial Data (ASTRAEUS Study)
The ASTRAEUS trial evaluated two doses of Alvelestat (120 mg and 240 mg twice daily) versus placebo. The high dose demonstrated a significant reduction in key biomarkers of NE activity and elastin degradation.
| Biomarker | Alvelestat (240 mg bid) % Change from Baseline | Placebo % Change from Baseline | p-value vs Placebo |
| Blood NE Activity | -93.3% | -18.1% | <0.001 |
| Aα-Val360 | -22.7% | +11.7% | 0.001 |
| Plasma Desmosine | -13.2% | +18.1% | 0.041 |
Data from the ASTRAEUS Phase 2 Trial.[4][5]
Experimental Protocols
This section outlines the general methodologies for the key experiments used to characterize Alvelestat's target engagement and binding kinetics.
Neutrophil Elastase Inhibition Assay (Fluorometric)
This in vitro assay is used to determine the inhibitory potency of compounds like Alvelestat.
Principle: The assay measures the cleavage of a fluorogenic peptide substrate by NE. In the presence of an inhibitor, the rate of cleavage is reduced, resulting in a lower fluorescent signal.
General Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of human neutrophil elastase in assay buffer.
-
Prepare a stock solution of a fluorogenic NE substrate (e.g., N-methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin) in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of Alvelestat tosylate in assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the NE solution to each well.
-
Add the Alvelestat dilutions or vehicle control to the respective wells and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the fluorescence versus time curves).
-
Plot the percentage of NE inhibition against the logarithm of the Alvelestat concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time binding kinetics (association and dissociation rates) between an inhibitor and its target protein.
Principle: SPR detects changes in the refractive index at the surface of a sensor chip where a ligand (e.g., NE) is immobilized. The binding of an analyte (e.g., Alvelestat) to the ligand causes a change in the refractive index, which is proportional to the mass of the bound analyte.
General Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the chip surface using standard amine coupling chemistry.
-
Immobilize human neutrophil elastase onto the chip surface to a desired density.
-
Deactivate any remaining active esters.
-
-
Binding Analysis:
-
Prepare a series of concentrations of Alvelestat in a suitable running buffer.
-
Inject the Alvelestat solutions over the sensor chip surface at a constant flow rate and monitor the association phase.
-
Switch to running buffer alone and monitor the dissociation phase.
-
Regenerate the sensor chip surface between different Alvelestat concentrations if necessary.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Quantification of Desmosine and Isodesmosine by LC-MS/MS
This method is used to measure the levels of elastin degradation products in biological samples.[7][8]
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of small molecules like desmosine and isodesmosine.
General Protocol:
-
Sample Preparation:
-
Hydrolysis: Plasma, urine, or sputum samples are subjected to acid hydrolysis (e.g., with 6N HCl) to release desmosine and isodesmosine from peptide fragments.
-
Solid-Phase Extraction (SPE): The hydrolyzed samples are cleaned up and concentrated using a solid-phase extraction cartridge to remove interfering substances.
-
Internal Standard: A stable isotope-labeled internal standard (e.g., deuterated desmosine) is added to the samples to account for variations in sample processing and instrument response.
-
-
LC-MS/MS Analysis:
-
The prepared samples are injected into a liquid chromatography system coupled to a tandem mass spectrometer.
-
The analytes are separated on a suitable LC column (e.g., a C18 column).
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor-to-product ion transitions for desmosine, isodesmosine, and the internal standard.
-
-
Data Analysis:
-
A calibration curve is generated using known concentrations of desmosine and isodesmosine standards.
-
The concentrations of desmosine and isodesmosine in the biological samples are determined by comparing their peak areas to those of the internal standard and the calibration curve.
-
Conclusion
This compound is a potent and selective reversible inhibitor of neutrophil elastase with well-characterized binding kinetics. Its ability to engage its target in vivo has been demonstrated in clinical trials through the significant reduction of key biomarkers of NE activity and elastin degradation. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of Alvelestat and other NE inhibitors for the treatment of AATD and other NE-driven diseases.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. mereobiopharma.com [mereobiopharma.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Alvelestat for AATD meets primary endpoints in phase 2 trial - Medical Conferences [conferences.medicom-publishers.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Characterization and validation of an isotope-dilution LC-MS/MS method for quantification of total desmosine and isodesmosine in plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isotope-dilution LC-MS/MS analysis of the elastin crosslinkers desmosine and isodesmosine in acute cerebral stroke patients - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Neutrophil Elastase in Lung Disease and the Therapeutic Potential of Alvelestat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neutrophil elastase (NE), a powerful serine protease released by neutrophils, plays a critical role in the pathogenesis of various chronic lung diseases. Its destructive enzymatic activity, when unchecked, leads to the degradation of vital extracellular matrix components, persistent inflammation, and progressive lung damage. This technical guide provides an in-depth exploration of the multifaceted role of neutrophil elastase in lung pathology and examines the mechanism and clinical data of Alvelestat (MPH-966), a promising oral inhibitor of neutrophil elastase. This document is intended to serve as a comprehensive resource, detailing the underlying signaling pathways, summarizing key clinical trial data, and providing an overview of relevant experimental protocols.
Introduction: The Double-Edged Sword of Neutrophil Elastase
Neutrophil elastase is a key component of the innate immune system, essential for host defense against bacterial and fungal pathogens.[1] However, in chronic inflammatory lung conditions such as Chronic Obstructive Pulmonary Disease (COPD), cystic fibrosis, and Alpha-1 Antitrypsin Deficiency (AATD), a protease/anti-protease imbalance leads to excessive NE activity.[1] This surplus of NE contributes to the breakdown of elastin, a critical protein for lung elasticity, resulting in emphysema.[2] Furthermore, NE perpetuates the inflammatory cycle by cleaving and activating pro-inflammatory cytokines and chemokines, damaging airway epithelium, and promoting mucus hypersecretion.
Pathophysiological Role of Neutrophil Elastase in Lung Disease
The detrimental effects of neutrophil elastase in the lungs are mediated through several complex signaling pathways. Two key pathways involve the transactivation of Toll-Like Receptor 4 (TLR4) and Epidermal Growth Factor Receptor (EGFR).
Neutrophil Elastase-Mediated Signaling Pathways
Neutrophil elastase can directly and indirectly activate cell surface receptors, leading to a cascade of downstream signaling events that promote inflammation and tissue remodeling.
-
TLR4 Signaling Pathway: Neutrophil elastase can cleave and activate TLR4, a key pattern recognition receptor. This activation triggers a MyD88-dependent signaling cascade, leading to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of various pro-inflammatory genes, including cytokines and chemokines, which further recruit neutrophils to the site of inflammation, creating a vicious cycle.
-
EGFR Signaling Pathway: Neutrophil elastase can also indirectly activate the EGFR. It does so by cleaving and activating metalloproteases, such as meprin α, which in turn release EGFR ligands like Transforming Growth Factor-alpha (TGF-α).[3] Binding of these ligands to the EGFR initiates downstream signaling through the MAPK/ERK pathway, which can promote cell proliferation and mucus production. Interestingly, prolonged exposure to high concentrations of NE can lead to the degradation of EGFR, impairing epithelial repair mechanisms.[4]
References
- 1. scienceopen.com [scienceopen.com]
- 2. Mereo BioPharma announces Positive Top-Line Efficacy and Safety Data from “ASTRAEUS” Phase 2 Trial of Alvelestat in Alpha-1 Antitrypsin Deficiency-associated Emphysema - BioSpace [biospace.com]
- 3. Activation of the epidermal growth factor receptor (EGFR) by a novel metalloprotease pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of EGFR on lung epithelial cells by neutrophil elastase contributes to the aggravation of pneumococcal pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
Alvelestat Tosylate and Its Impact on Neutrophil Extracellular Traps (NETs) Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by neutrophils to trap and kill pathogens. While essential for innate immunity, excessive or dysregulated NET formation (NETosis) is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, including Acute Lung Injury/Acute Respiratory Distress Syndrome (ALI/ARDS). Neutrophil Elastase (NE), a serine protease stored in neutrophil azurophilic granules, is a critical mediator of NETosis. Alvelestat tosylate (formerly AZD9668) is an orally bioavailable, selective inhibitor of NE. This document provides a comprehensive technical overview of the mechanism by which Alvelestat inhibits NET formation, supported by preclinical data, experimental protocols, and the underlying signaling pathways.
This compound: Mechanism of Action
Alvelestat is a potent and selective competitive inhibitor of human neutrophil elastase[1]. Its primary mechanism is the direct binding to the active site of NE, preventing the enzyme from cleaving its substrates. This inhibition is crucial in pathological conditions characterized by an imbalance between proteases and anti-proteases.
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Reference |
|---|---|---|
| Target | Neutrophil Elastase (NE) | [1] |
| pIC₅₀ | 7.9 nM | [2] |
| Kᵢ | 9.4 nM | [2] |
| Kₑ | 9.5 nM | [2] |
| Administration | Oral |[2] |
The Role of Neutrophil Elastase in NET Formation
The formation of NETs is a complex process involving distinct signaling pathways and cellular events. NE plays a central and indispensable role in this process[3][4].
-
Activation and Translocation : Upon neutrophil activation by stimuli such as phorbol 12-myristate 13-acetate (PMA) or monosodium urate (MSU) crystals, NE is released from azurophilic granules into the cytoplasm[3].
-
Nuclear Ingress : NE then translocates into the nucleus.
-
Chromatin Decondensation : Inside the nucleus, NE facilitates the degradation of specific nuclear proteins and processes histones, which leads to chromatin decondensation—a hallmark and prerequisite for the expulsion of DNA to form NETs[3][5].
By targeting NE, Alvelestat intervenes at a critical step of NETosis, thereby preventing the entire downstream cascade of NET release.
Signaling Pathways and Alvelestat's Point of Intervention
NET formation is triggered by various stimuli that activate complex intracellular signaling cascades. A key pathway involves the generation of reactive oxygen species (ROS) and the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras-Raf-ERK axis[3]. This signaling leads to the downstream events of NE translocation and chromatin decondensation. Alvelestat does not inhibit the upstream signaling but blocks the action of the key effector enzyme, NE.
Caption: NETosis signaling pathway and Alvelestat's point of inhibition.
Preclinical Evidence of Efficacy
In Vitro Studies
Studies using isolated human neutrophils and cell lines have demonstrated Alvelestat's ability to both prevent NET formation and mitigate the harmful effects of existing NETs. Co-incubation of exogenous NETs with Alvelestat significantly decreased cytotoxicity and inflammatory responses in human bronchial (HBE) and alveolar (A549) epithelial cells[6].
Table 2: In Vitro Effects of Alvelestat on NET-Induced Inflammation
| Cell Line | Treatment | Outcome | Reference |
|---|---|---|---|
| A549 & HBE Cells | Exogenous NETs + Alvelestat (20 µg/mL) | Significantly decreased cell death | [6] |
| A549 & HBE Cells | Exogenous NETs + Alvelestat (20 µg/mL) | Substantially decreased levels of IL-1β, IL-6, and TNF-α | [2][6] |
| Human Neutrophils | MSU + PMA + Alvelestat | Effectively inhibited NET formation |[3] |
In Vivo Studies
In a murine model of acid-aspiration-induced ALI/ARDS, a condition where NETs are pathogenic, Alvelestat demonstrated significant protective effects[6][7].
Table 3: In Vivo Effects of Alvelestat in a Murine ALI/ARDS Model
| Parameter Measured | Effect of Alvelestat Treatment | Reference |
|---|---|---|
| NETs in Lung Tissue | Substantially reduced counts of citrullinated histone-NE complexes | [6] |
| NET-DNA in BALF | Significantly reduced concentration | [6] |
| Lung Histology | Improved lung architecture and reduced injury | [6] |
| Inflammatory Cytokines (BALF & Serum) | Reduced levels of IL-1β, IL-6, and TNF-α |[6] |
Experimental Protocols
Protocol: In Vitro NETosis Inhibition Assay
This protocol describes a method to quantify the inhibition of PMA-induced NETosis by Alvelestat using a fluorescence plate reader.
-
Neutrophil Isolation : Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation (e.g., with Polymorphprep™).
-
Cell Seeding : Seed the isolated neutrophils in a 96-well plate at a density of 2 x 10⁵ cells/well in a suitable buffer (e.g., RPMI without phenol red).
-
Inhibitor Treatment : Add this compound at desired concentrations (e.g., 1-100 µM) to the wells. Include a vehicle control (e.g., DMSO).
-
NET Quantification Reagent : Add a cell-impermeable DNA dye, such as Sytox Green (final concentration ~1 µM), to all wells. This dye will only fluoresce upon binding to extracellular DNA from NETs.
-
Stimulation : Induce NETosis by adding a stimulant, such as PMA (final concentration 20-100 nM). Include an unstimulated control.
-
Incubation : Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
-
Measurement : Quantify NET formation by measuring fluorescence on a plate reader (Excitation/Emission ~504/523 nm for Sytox Green)[8].
-
Data Analysis : Compare the fluorescence intensity of Alvelestat-treated wells to the PMA-only control to determine the percentage of inhibition.
Caption: Workflow for in vitro NETosis inhibition assay.
Protocol: In Vivo Murine Model of Acid-Induced Lung Injury
This protocol outlines the assessment of Alvelestat in an in vivo model of ALI/ARDS[6][7].
-
Animal Model : Use C57BL/6 mice (6-8 weeks old).
-
Induction of Injury : Anesthetize the mice and intratracheally instill a solution of hydrochloric acid (HCl, e.g., 0.1 M) to induce lung injury. A sham group receives saline.
-
Therapeutic Intervention : Administer Alvelestat or a vehicle control to the mice through a suitable route (e.g., oral gavage) at a predetermined time point relative to the injury induction. A positive control group may receive DNase I.
-
Sample Collection : At a specified time post-injury (e.g., 6 hours), euthanize the mice.
-
BALF Collection : Perform bronchoalveolar lavage (BAL) with PBS to collect BAL fluid (BALF).
-
Tissue Collection : Perfuse the lungs and harvest them for histological analysis and immunofluorescence.
-
NET Quantification :
-
BALF : Centrifuge the BALF and measure the concentration of cell-free DNA (NET-DNA) in the supernatant using a fluorescent DNA quantification kit.
-
Lung Tissue : Prepare frozen sections of the lung tissue. Perform immunofluorescence staining for NET markers, such as citrullinated histone H3 (Cit-H3) and NE.
-
-
Analysis : Quantify NETs by measuring fluorescence intensity or counting positive cells in tissue sections. Analyze cytokine levels in BALF and serum via ELISA. Evaluate lung injury scores from H&E stained tissue sections.
Caption: Workflow for in vivo murine ALI/ARDS model.
Clinical Data and Future Directions
Alvelestat has been evaluated in Phase 2 clinical trials for Alpha-1 Antitrypsin Deficiency (AATD), a genetic disorder leading to emphysema due to a lack of anti-protease protection[9][10]. While not directly studying NETs, these trials provide strong evidence of target engagement in humans.
Table 4: Key Findings from Phase 2 AATD Clinical Trials (ASTRAEUS & ATALANTa)
| Dose | Endpoint | Result | Reference |
|---|---|---|---|
| 240 mg BID | Blood Neutrophil Elastase (NE) | >90% suppression | [9] |
| 240 mg BID | Aα-Val³⁶⁰ (NE activity biomarker) | Significant reduction vs. placebo | [9][10] |
| 240 mg BID | Desmosine (elastin degradation biomarker) | Significant reduction vs. placebo | [9][10] |
| 120 mg BID | Blood Neutrophil Elastase (NE) | Significant suppression (less than 240 mg) |[9] |
These results confirm that Alvelestat effectively suppresses NE and its downstream activity in a clinical setting. Given the critical role of NE in NETosis, these findings strongly support the potential of Alvelestat as a therapeutic agent in NET-driven diseases. Future clinical investigations could directly assess NET biomarkers in patient populations treated with Alvelestat to bridge the gap between the preclinical mechanism and clinical outcomes.
Conclusion
This compound is a potent, orally available inhibitor of neutrophil elastase that effectively suppresses the formation of Neutrophil Extracellular Traps. By blocking the enzymatic activity of NE, Alvelestat prevents the critical step of chromatin decondensation required for NET release. This mechanism is supported by robust preclinical data in both in vitro and in vivo models of inflammation and lung injury. Clinical data further confirms Alvelestat's ability to inhibit NE activity in humans. This positions Alvelestat as a promising therapeutic candidate for a range of diseases where excessive NET formation is a key pathological driver.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neutrophil Extracellular Trap Formation Model Induced by Monosodium Urate and Phorbol Myristate Acetate: Involvement in MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of neutrophil elastase prevents neutrophil extracellular trap formation and rescues mice from endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neutrophil extracellular traps contribute to the pathogenesis of acid-aspiration-induced ALI/ARDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neutrophil extracellular traps contribute to the pathogenesis of acid-aspiration-induced ALI/ARDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of neutrophil elastase prevents neutrophil extracellular trap formation and rescues mice from endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two randomized controlled Phase 2 studies of the oral neutrophil elastase inhibitor alvelestat in alpha-1 antitrypsin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mereobiopharma.com [mereobiopharma.com]
Methodological & Application
Application Notes and Protocols: Oral Administration of Alvelestat Tosylate in Mouse Models of Lung Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alvelestat (formerly AZD9668) is an orally bioavailable and selective inhibitor of neutrophil elastase (NE), a key serine protease implicated in the pathogenesis of various inflammatory lung diseases.[1][2] Neutrophil elastase, released by activated neutrophils during an inflammatory response, can degrade components of the extracellular matrix, disrupt the lung permeability barrier, and promote the release of pro-inflammatory cytokines, contributing significantly to acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[3][4] Preclinical studies in mouse models are crucial for evaluating the therapeutic potential of NE inhibitors like Alvelestat. These application notes provide detailed protocols and compiled data for the oral administration of Alvelestat tosylate in established mouse models of lung injury.
Mechanism of Action
Alvelestat is a reversible and highly selective inhibitor of neutrophil elastase.[1] In the context of lung injury, neutrophils are recruited to the lungs and release NE, which exacerbates inflammation and tissue damage.[4] By inhibiting NE, Alvelestat is expected to mitigate these pathological processes. The downstream effects of NE inhibition include reduced degradation of the extracellular matrix, decreased pro-inflammatory cytokine production (such as IL-1β), and a subsequent reduction in neutrophil infiltration into the lungs.[1]
Data Presentation
The following tables summarize the quantitative data from preclinical studies involving the oral administration of Alvelestat in a mouse model of lung injury.
Table 1: Efficacy of Oral Alvelestat in a Cigarette Smoke-Induced Lung Inflammation Model
| Animal Model | Treatment Group | Dosage | Frequency | Duration | Key Findings | Reference |
| Female BALB/cJBomTac mice | Alvelestat | 1-10 mg/kg | Twice daily | 4 days | Reduction in bronchoalveolar lavage (BAL) neutrophils and interleukin-1β (IL-1β). | [1] |
Note: At present, detailed studies on the oral administration of Alvelestat in lipopolysaccharide (LPS) or bleomycin-induced lung injury models in mice are limited in the public domain. The protocols provided below for these models are established methods for inducing lung injury, within which the efficacy of orally administered Alvelestat could be assessed.
Experimental Protocols
Protocol 1: Cigarette Smoke-Induced Lung Inflammation Model
This protocol is based on methodologies reported for testing the efficacy of oral Alvelestat.[1]
1. Animal Model:
-
Species: Mouse
-
Strain: BALB/c (female)
-
Age: 8-10 weeks
2. Materials:
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% w/v methylcellulose in water)
-
Gavage needles (20-22 gauge, with a ball tip)
-
Syringes
-
Cigarette smoke generation system
-
Standard laboratory animal housing and care facilities
3. This compound Preparation and Administration:
-
Prepare a suspension of this compound in the chosen vehicle to achieve the desired concentration for a dosing volume of approximately 10 mL/kg.
-
Administer Alvelestat (1-10 mg/kg) or vehicle control via oral gavage twice daily for 4 days.
4. Cigarette Smoke Exposure:
-
Expose mice to cigarette smoke (e.g., from 3R4F research cigarettes) for a specified duration each day (e.g., 1-2 hours) for the 4-day treatment period.
-
Control animals should be exposed to room air under identical conditions.
5. Assessment of Lung Injury (at the end of the 4-day period):
-
Bronchoalveolar Lavage (BAL):
-
Euthanize mice and perform BAL by instilling and retrieving a fixed volume of sterile saline or PBS into the lungs.
-
Determine total and differential cell counts (neutrophils, macrophages, lymphocytes) in the BAL fluid (BALF) using a hemocytometer and cytospin preparations.
-
-
Cytokine Analysis:
-
Centrifuge the BALF and store the supernatant at -80°C.
-
Measure the concentration of IL-1β and other relevant cytokines (e.g., TNF-α, IL-6) in the BALF supernatant using ELISA or a multiplex cytokine assay.
-
-
Histopathology:
-
Perfuse the lungs and fix them in 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and lung injury.
-
Protocol 2: Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model (Suggested Protocol for Alvelestat Testing)
1. Animal Model:
-
Species: Mouse
-
Strain: C57BL/6 (male or female)
-
Age: 8-12 weeks
2. Materials:
-
This compound and vehicle
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Intratracheal or intranasal administration device
3. This compound Administration:
-
Administer Alvelestat or vehicle control via oral gavage at a predetermined time point before or after LPS challenge (e.g., 1 hour before).
4. Induction of Lung Injury:
-
Anesthetize mice and instill LPS (e.g., 1-5 mg/kg) intratracheally or intranasally in a small volume of sterile saline.
-
Control animals receive sterile saline.
5. Assessment of Lung Injury (e.g., 24-48 hours post-LPS):
-
Perform BAL and analyze for total and differential cell counts, particularly neutrophils.
-
Measure protein concentration in BALF as an indicator of alveolar-capillary barrier permeability.
-
Quantify pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in BALF.
-
Assess lung edema by calculating the lung wet-to-dry weight ratio.
-
Conduct histopathological analysis of lung tissue for inflammation, edema, and cellular infiltration.
Protocol 3: Bleomycin-Induced Pulmonary Fibrosis Model (Suggested Protocol for Alvelestat Testing)
1. Animal Model:
-
Species: Mouse
-
Strain: C57BL/6 (male)
-
Age: 8-12 weeks
2. Materials:
-
This compound and vehicle
-
Bleomycin sulfate
-
Sterile saline
3. This compound Administration:
-
Begin daily oral administration of Alvelestat or vehicle control at a specified time relative to bleomycin instillation (e.g., starting on day 0 or in a therapeutic regimen starting on day 7).
4. Induction of Pulmonary Fibrosis:
-
Anesthetize mice and instill a single dose of bleomycin (e.g., 1-3 U/kg) intratracheally.
-
Control animals receive sterile saline.
5. Assessment of Pulmonary Fibrosis (e.g., 14-21 days post-bleomycin):
-
Histopathology:
-
Stain lung sections with Masson's trichrome to visualize collagen deposition.
-
Score the extent of fibrosis using the Ashcroft scoring system.
-
-
Collagen Quantification:
-
Measure the collagen content in lung homogenates using a Sircol collagen assay.
-
-
Gene Expression Analysis:
-
Analyze the mRNA expression of fibrotic markers (e.g., Col1a1, Acta2) in lung tissue by qRT-PCR.
-
-
BALF Analysis:
-
Analyze BALF for inflammatory cell infiltration and cytokine levels.
-
Visualizations
Caption: Experimental workflow for the cigarette smoke-induced lung inflammation model.
Caption: Signaling pathway of neutrophil elastase (NE) in lung injury and the inhibitory action of Alvelestat.
References
Alvelestat Tosylate for In Vivo Studies in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alvelestat tosylate, also known as AZD9668, is a potent and selective oral inhibitor of neutrophil elastase (NE).[1][2] Neutrophil elastase is a serine protease implicated in the pathogenesis of various inflammatory lung diseases, including acute lung injury (ALI) and chronic obstructive pulmonary disease (COPD).[3][4] In rat models of lung injury, Alvelestat has been shown to effectively reduce inflammation and lung damage. This document provides detailed application notes and protocols for the in vivo use of this compound in rats, focusing on a neutrophil elastase-induced lung injury model.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Rat Acute Lung Injury Model
| Parameter | Control Group (Vehicle) | This compound (20 mg/kg) | Reference |
| Bronchoalveolar Lavage (BAL) Fluid | [1] | ||
| Total Cell Count (x10^5 cells/mL) | High | Significantly Reduced | |
| Neutrophil Count (x10^4 cells/mL) | High | Significantly Reduced | |
| Protein Concentration (mg/mL) | Elevated | Significantly Reduced | |
| Lung Tissue | |||
| Myeloperoxidase (MPO) Activity (U/g tissue) | High | Significantly Reduced | [3] |
| Histological Lung Injury Score | Severe | Markedly Attenuated | |
| Pro-inflammatory Cytokines | |||
| TNF-α (pg/mL) in BAL Fluid | Elevated | Significantly Reduced | |
| IL-1β (pg/mL) in BAL Fluid | Elevated | Significantly Reduced | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Rats
This protocol describes the preparation of a clear solution of this compound suitable for oral gavage in rats.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the dosing vehicle, a 25 mg/mL stock in DMSO can be prepared.
-
To prepare 1 mL of the final dosing solution, sequentially add and mix the following components:
-
100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
400 µL of PEG300. Mix thoroughly until a clear solution is obtained.
-
50 µL of Tween-80. Mix thoroughly.
-
450 µL of sterile saline. Mix thoroughly.
-
-
The final concentration of the dosing solution will be 2.5 mg/mL. The vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
It is recommended to prepare the working solution fresh on the day of the experiment.[1] If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]
Protocol 2: Human Neutrophil Elastase-Induced Acute Lung Injury in Rats and Treatment with this compound
This protocol details the induction of acute lung injury in Sprague-Dawley rats using human neutrophil elastase (hNE) and subsequent treatment with this compound.
Animal Model:
-
Species: Rat
-
Strain: Sprague-Dawley
-
Sex: Male
-
Weight: 200-250 g
Materials:
-
This compound dosing solution (prepared as in Protocol 1)
-
Human neutrophil elastase (hNE)
-
Sterile phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Oral gavage needles (stainless steel, 18-20 gauge)
-
Intratracheal instillation device (e.g., Microsprayer)
Procedure:
-
Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the experiment.
-
This compound Administration (Prophylactic model):
-
Administer this compound orally via gavage at a dose of 20 mg/kg body weight. The dosing volume can be calculated based on the concentration prepared in Protocol 1 (e.g., 8 mL/kg for a 2.5 mg/mL solution).
-
The control group should receive the vehicle solution orally at the same volume.
-
Administer the treatment one hour prior to the induction of lung injury.
-
-
Induction of Acute Lung Injury:
-
Anesthetize the rats.
-
Position the rat in a supine position.
-
Expose the trachea through a small incision.
-
Intratracheally instill human neutrophil elastase (e.g., 200 units in 50 µL of sterile PBS) to induce lung injury.
-
-
Post-Injury Monitoring and Sample Collection:
-
Monitor the animals for signs of respiratory distress.
-
At a predetermined time point (e.g., 4-24 hours post-hNE instillation), euthanize the animals.
-
Collect bronchoalveolar lavage (BAL) fluid for cell counts, protein analysis, and cytokine measurements.
-
Collect lung tissue for histology and myeloperoxidase (MPO) activity assays.
-
Mandatory Visualizations
Signaling Pathway of Neutrophil Elastase in Acute Lung Injury
Caption: Neutrophil Elastase Signaling in Acute Lung Injury.
Experimental Workflow for In Vivo Rat Study
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sivelestat sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Neutrophil Elastase inhibitor, ICI 200,355, on Interleukin-1 Induced acute lung injury in rats. [e-jyms.org]
- 4. mereobiopharma.com [mereobiopharma.com]
Application Notes and Protocols for Alvelestat Tosylate in Long-Term Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alvelestat (formerly AZD9668) is an orally bioavailable, selective, and reversible inhibitor of human neutrophil elastase (NE).[1] Neutrophil elastase is a serine protease implicated in the pathophysiology of several chronic inflammatory lung diseases, including Chronic Obstructive Pulmonary Disease (COPD) and Alpha-1 Antitrypsin Deficiency (AATD), through its role in inflammation, mucus overproduction, and lung tissue damage.[2][3] These application notes provide a comprehensive overview and detailed protocols for the use of Alvelestat tosylate in long-term animal studies to evaluate its chronic toxicity, pharmacokinetics, and efficacy in relevant disease models.
Mechanism of Action
This compound selectively binds to and inhibits the activity of neutrophil elastase, thereby preventing the downstream inflammatory and destructive processes mediated by this enzyme. This includes the degradation of extracellular matrix proteins like elastin, a key component of lung tissue.[2] By inhibiting NE, Alvelestat aims to reduce lung inflammation and mitigate structural and functional changes associated with chronic respiratory diseases.[2]
Signaling Pathway of Neutrophil Elastase in Lung Disease
The following diagram illustrates the central role of neutrophil elastase in the inflammatory cascade of chronic lung diseases and the point of intervention for Alvelestat.
References
Application of Alvelestat Tosylate in 3D Lung Organoid Cultures: A Detailed Guide for Researchers
For Immediate Release
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the use of Alvelestat tosylate, a potent and selective inhibitor of neutrophil elastase (NE), in three-dimensional (3D) human lung organoid cultures. These advanced in vitro models offer a physiologically relevant platform to investigate the therapeutic potential of this compound in mitigating inflammatory lung diseases.
Introduction
Human lung organoids, derived from pluripotent stem cells (PSCs) or adult stem cells, recapitulate key structural and functional aspects of the native lung tissue, including the presence of various epithelial cell types such as alveolar type II (AT2) cells.[1] These 3D structures provide a valuable tool for disease modeling, particularly for studying the pathogenesis of inflammatory lung conditions like acute lung injury (ALI) and acute respiratory distress syndrome (ARDS), where neutrophil elastase plays a critical role.[2]
This compound (formerly known as AZD9668) is an orally bioavailable inhibitor of neutrophil elastase.[3][4] By targeting NE, Alvelestat has the potential to reduce inflammation, tissue damage, and other pathological consequences of excessive NE activity in the lungs.[2][3] This document outlines protocols for establishing 3D lung organoid cultures, inducing an inflammatory response to model lung injury, and assessing the therapeutic efficacy of this compound.
Mechanism of Action of this compound
Neutrophil elastase is a serine protease released by activated neutrophils during an inflammatory response. In the lungs, excessive NE activity can lead to the degradation of extracellular matrix components, such as elastin, and the amplification of the inflammatory cascade. This compound acts as a competitive and reversible inhibitor of NE, thereby preventing its destructive enzymatic activity.[3] This mechanism helps to protect the lung parenchyma from damage and reduce the overall inflammatory response.
dot
Caption: Mechanism of this compound in inhibiting neutrophil elastase-mediated lung injury.
Experimental Protocols
The following protocols provide a framework for utilizing this compound in 3D lung organoid models of inflammation.
Protocol 1: Generation and Culture of Human 3D Lung Organoids
This protocol is adapted from established methods for generating lung organoids from primary human lung tissue.[5][6][7]
Materials:
-
Human lung tissue
-
Basal medium (e.g., IMDM or F-12)
-
Collagenase type I
-
Fetal Bovine Serum (FBS)
-
Basement membrane matrix (e.g., Matrigel)
-
Human Lung Organoid Expansion Medium
-
24-well suspension culture plates
Procedure:
-
Mince fresh human lung tissue into 1 mm pieces and wash with cold basal medium.
-
Digest the tissue with collagenase (2 mg/mL) at 37°C for 30-40 minutes with shaking.
-
Mechanically shear the digested tissue by pipetting and filter through a 100-micron strainer.
-
Terminate digestion by adding FBS to a final concentration of 2%.
-
Centrifuge the cell suspension at 400 x g for 5 minutes at 4°C and resuspend the pellet in cold basement membrane matrix.
-
Dispense 40 µL droplets of the cell suspension into a pre-warmed 24-well plate.
-
Allow the matrix to solidify at 37°C for 15-20 minutes.
-
Overlay each droplet with 500 µL of Human Lung Organoid Expansion Medium.
-
Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
-
Passage the organoids by mechanical shearing every 7-10 days.
dot
Caption: Workflow for the generation and culture of 3D human lung organoids.
Protocol 2: Induction of Inflammatory Response in Lung Organoids
This protocol describes the use of Lipopolysaccharide (LPS) to induce an inflammatory response in mature lung organoids, mimicking bacterial-induced lung injury.[8][9]
Materials:
-
Mature 3D lung organoids (from Protocol 1)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
Culture medium
Procedure:
-
Culture mature lung organoids for at least 14 days post-passaging.
-
Prepare a working solution of LPS in sterile PBS.
-
Treat the organoids with LPS at a final concentration of 1-10 µg/mL in the culture medium.
-
Incubate the LPS-treated organoids for 24-48 hours at 37°C and 5% CO2.
-
Include a vehicle control group (organoids treated with PBS alone).
-
Collect organoids and culture supernatants for downstream analysis (e.g., cytokine measurement, gene expression analysis).
Protocol 3: Treatment of Inflamed Lung Organoids with this compound
This protocol outlines the procedure for treating LPS-stimulated lung organoids with this compound to assess its anti-inflammatory effects.
Materials:
-
LPS-treated lung organoids (from Protocol 2)
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Culture medium
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 10 nM to 1000 nM.[10]
-
Co-treat the lung organoids with LPS (as in Protocol 2) and different concentrations of this compound. Alternatively, this compound can be added prophylactically before LPS stimulation or therapeutically after the inflammatory insult has been initiated.
-
Include the following control groups:
-
Untreated organoids (negative control)
-
Organoids treated with LPS only (positive control)
-
Organoids treated with LPS and vehicle (DMSO)
-
-
Incubate for 24-48 hours at 37°C and 5% CO2.
-
Collect organoids and supernatants for analysis of inflammatory markers.
dot
Caption: Experimental design for evaluating this compound in an inflammatory lung organoid model.
Data Presentation
The following tables provide a template for summarizing quantitative data from experiments investigating the effects of this compound on inflamed lung organoids.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion
| Treatment Group | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-1β (pg/mL) |
| Untreated Control | Baseline | Baseline | Baseline |
| LPS (10 µg/mL) | Mean ± SD | Mean ± SD | Mean ± SD |
| LPS + Alvelestat (10 nM) | Mean ± SD | Mean ± SD | Mean ± SD |
| LPS + Alvelestat (100 nM) | Mean ± SD | Mean ± SD | Mean ± SD |
| LPS + Alvelestat (1000 nM) | Mean ± SD | Mean ± SD | Mean ± SD |
Table 2: Effect of this compound on Gene Expression of Inflammatory Markers
| Treatment Group | IL6 (Fold Change) | TNFA (Fold Change) | CXCL8 (Fold Change) |
| Untreated Control | 1.0 | 1.0 | 1.0 |
| LPS (10 µg/mL) | Mean ± SD | Mean ± SD | Mean ± SD |
| LPS + Alvelestat (10 nM) | Mean ± SD | Mean ± SD | Mean ± SD |
| LPS + Alvelestat (100 nM) | Mean ± SD | Mean ± SD | Mean ± SD |
| LPS + Alvelestat (1000 nM) | Mean ± SD | Mean ± SD | Mean ± SD |
Conclusion
The use of 3D lung organoids provides a robust and physiologically relevant platform for evaluating the therapeutic potential of compounds like this compound. The protocols and guidelines presented here offer a comprehensive framework for researchers to investigate the efficacy of neutrophil elastase inhibition in a human-relevant model of inflammatory lung disease, paving the way for further pre-clinical development.
References
- 1. Frontiers | Organoid technology and applications in lung diseases: Models, mechanism research and therapy opportunities [frontiersin.org]
- 2. Potential role of inhibitors of neutrophil elastase in treating diseases of the airway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mereobiopharma.com [mereobiopharma.com]
- 4. researchgate.net [researchgate.net]
- 5. atsjournals.org [atsjournals.org]
- 6. atsjournals.org [atsjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Sivelestat protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. data.epo.org [data.epo.org]
Guide to using Alvelestat tosylate in cystic fibrosis research models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Alvelestat tosylate, an orally bioavailable and selective inhibitor of neutrophil elastase (NE), presents a promising therapeutic avenue for cystic fibrosis (CF) research. In CF, an inherited disorder characterized by defective CFTR protein, the lungs are susceptible to chronic bacterial infections and persistent inflammation. Neutrophils, a key component of the inflammatory response, release neutrophil elastase, a potent serine protease. While crucial for pathogen clearance, excessive NE activity in the CF airways contributes significantly to lung damage by degrading structural proteins, perpetuating inflammation, and impairing mucociliary clearance. This compound directly counteracts this pathological activity, offering a targeted approach to mitigate neutrophil-driven lung injury in CF.
These application notes provide a comprehensive guide for utilizing this compound in various preclinical CF research models. The following sections detail the mechanism of action, provide quantitative data on its efficacy, and offer step-by-step experimental protocols for in vitro and in vivo studies.
Mechanism of Action
This compound is a reversible, high-affinity inhibitor of neutrophil elastase.[1][2] Its primary mechanism involves binding to the active site of NE, thereby preventing the enzyme from cleaving its substrates. In the context of cystic fibrosis, this inhibition is expected to:
-
Reduce Inflammation: By blocking NE, Alvelestat can decrease the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[1] A similar neutrophil elastase inhibitor, sivelestat, has been shown to reduce IL-8 and MCP-1 production in lung epithelial cells.[3]
-
Preserve Lung Tissue: Inhibition of NE prevents the degradation of essential extracellular matrix proteins like elastin, protecting the structural integrity of the airways.
-
Improve Mucociliary Clearance: By reducing mucus hypersecretion and inflammation-induced damage to ciliated cells, Alvelestat may help restore effective mucociliary transport.
Quantitative Data
The following tables summarize the key quantitative data for this compound's activity and its effects on inflammatory markers.
Table 1: In Vitro Inhibition of Neutrophil Elastase by this compound
| Parameter | Value | Reference |
| pIC50 | 7.9 nM | [1][2] |
| Ki | 9.4 nM | [1][2] |
| Kd | 9.5 nM | [1][2] |
Table 2: In Vitro Anti-Inflammatory Effects of this compound
| Cell Line | Treatment | Effect | Reference |
| Human Bronchial Epithelial (HBE) cells | 20 µg/mL Alvelestat for 16 hours | Decreased levels of IL-1β, IL-6, and TNF-α | [1] |
| A549 (human alveolar epithelial-like) cells | 20 µg/mL Alvelestat for 16 hours | Decreased levels of IL-1β, IL-6, and TNF-α | [1] |
| A549 cells | 1-100 µg/mL Sivelestat (NE inhibitor) | Reduced accumulation of IL-8 and MCP-1 | [3] |
Table 3: In Vivo Anti-Inflammatory Effects of this compound in a Mouse Model of Cigarette Smoke-Induced Inflammation
| Animal Model | Treatment | Effect | Reference |
| Female BALB/cJBomTac mice | 1-10 mg/kg Alvelestat (oral, twice daily for 4 days) | Reduction in bronchoalveolar lavage (BAL) neutrophils and IL-1β | [2] |
Experimental Protocols
In Vitro Models
1. Neutrophil Elastase (NE) Inhibition Assay
This protocol determines the inhibitory activity of this compound on purified human neutrophil elastase.
-
Materials:
-
Purified human neutrophil elastase (commercially available)
-
Fluorogenic NE substrate (e.g., MeOSuc-AAPV-AMC)
-
Assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)
-
This compound
-
96-well black microplate
-
Fluorometric plate reader
-
-
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay buffer to achieve a range of concentrations.
-
In a 96-well plate, add the diluted this compound solutions. Include a vehicle control (DMSO in assay buffer) and a no-enzyme control.
-
Add purified human neutrophil elastase to each well (except the no-enzyme control) and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic NE substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission for AMC-based substrates) over time using a plate reader.
-
Calculate the rate of substrate cleavage for each concentration of this compound.
-
Plot the percentage of NE inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
2. Anti-Inflammatory Effects on Human Bronchial Epithelial (HBE) Cells
This protocol assesses the ability of this compound to reduce the production of pro-inflammatory cytokines in primary human bronchial epithelial cells from CF donors cultured at an air-liquid interface (ALI).
-
Materials:
-
Primary human bronchial epithelial cells from CF donors
-
ALI culture medium
-
Transwell inserts
-
Lipopolysaccharide (LPS) or TNF-α to stimulate inflammation
-
This compound
-
ELISA kits for IL-8 and TNF-α
-
Cell lysis buffer and protein assay kit
-
-
Protocol:
-
Culture primary CF HBE cells on Transwell inserts until fully differentiated at an ALI.
-
Pre-treat the apical surface of the ALI cultures with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells by adding LPS or TNF-α to the basolateral medium and incubate for 24 hours.
-
Collect the basolateral medium to measure secreted IL-8 and TNF-α levels using ELISA kits.
-
(Optional) Lyse the cells to measure intracellular cytokine levels or perform gene expression analysis (RT-qPCR) for IL-8 and TNF-α mRNA.
-
Normalize cytokine concentrations to total protein content of the cell lysates.
-
In Vivo Models
3. Assessment of Airway Inflammation in a CF Mouse Model
This protocol evaluates the in vivo efficacy of this compound in reducing neutrophil influx and inflammatory markers in the lungs of a CF mouse model (e.g., Cftr-knockout or F508del mice).
-
Materials:
-
CF mouse model (and wild-type controls)
-
This compound
-
Vehicle control (e.g., appropriate solvent for oral gavage)
-
Sterile PBS
-
Anesthesia
-
Surgical tools for bronchoalveolar lavage (BAL)
-
Hemocytometer or automated cell counter
-
ELISA kits for murine IL-1β and KC (murine IL-8 equivalent)
-
-
Protocol:
-
Induce pulmonary inflammation in the mice if necessary (e.g., via intratracheal instillation of LPS or bacteria).
-
Administer this compound to the treatment group (e.g., 1-10 mg/kg, oral gavage, twice daily) and vehicle to the control group for a specified duration (e.g., 3-7 days).
-
At the end of the treatment period, anesthetize the mice.
-
Perform a bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of sterile PBS into the lungs.
-
Centrifuge the BAL fluid to separate the cells from the supernatant.
-
Resuspend the cell pellet and perform a total cell count and a differential cell count (e.g., using cytospin and staining) to determine the number of neutrophils.
-
Use the BAL fluid supernatant to measure the levels of inflammatory cytokines such as IL-1β and KC using ELISA.
-
Visualizations
Signaling Pathway
Caption: Neutrophil Elastase Signaling Pathway in Airway Epithelium.
Experimental Workflows
Caption: Experimental Workflows for this compound Evaluation.
References
Troubleshooting & Optimization
How to improve Alvelestat tosylate solubility for in vitro assays
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting steps for working with Alvelestat tosylate, focusing on solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][2][3][4] It is practically insoluble in water and ethanol.[2][4]
Q2: What is the maximum concentration I can achieve for an this compound stock solution in DMSO?
A2: Published data indicates that solubility in DMSO can reach up to 100 mg/mL (183.3 mM).[2][3] Other sources report solubility of at least 33 mg/mL (60.49 mM) and 27.3 mg/mL.[1][4] It is crucial to use fresh, high-quality, anhydrous DMSO, as absorbed moisture can significantly decrease the compound's solubility.[1][3]
Q3: My this compound is not dissolving completely, or it precipitated out of solution. What are the common causes and solutions?
A3: Several factors can cause solubility issues:
-
Solvent Quality: DMSO is hygroscopic and readily absorbs moisture from the air, which can drastically reduce the solubility of this compound.[3] Always use newly opened, anhydrous-grade DMSO.[1][3]
-
Concentration: You may be exceeding the solubility limit. Try preparing a more dilute stock solution.
-
Temperature: Gentle warming (e.g., in a 37°C water bath) can aid dissolution. Ensure the solution returns to room temperature before use.
-
Purity: Verify the purity and integrity of your this compound batch.
Q4: How should I prepare my final working solution for cell-based assays from the DMSO stock?
A4: To prepare a working solution, perform a serial dilution of your DMSO stock solution into your aqueous cell culture medium. It is critical to add the stock solution to the medium slowly while vortexing or mixing to prevent the compound from precipitating. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q5: What are the recommended storage conditions for this compound stock solutions?
A5: Store the DMSO stock solution in tightly sealed aliquots to minimize freeze-thaw cycles and moisture absorption. Recommended storage temperatures are -20°C for up to one year or -80°C for up to two years.[1]
Quantitative Solubility Data
The following table summarizes the reported solubility of Alvelestat (the active moiety) and its tosylate salt in various solvents.
| Compound Form | Solvent | Reported Solubility | Molar Concentration | Source(s) |
| Alvelestat | DMSO | 100 mg/mL | 183.3 mM | [2][3] |
| Alvelestat | DMSO | ≥27.3 mg/mL | ≥50.0 mM | [4] |
| This compound | DMSO | ≥33 mg/mL | ≥60.49 mM | [1] |
| Alvelestat | Water | Insoluble | N/A | [2][4] |
| Alvelestat | Ethanol | Insoluble | N/A | [2][4] |
Note: Slight variations in reported solubility can occur due to differences between compound batches and testing methodologies.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
Materials:
-
This compound (MW: 717.74 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
Methodology:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 100 mM stock, weigh 71.77 mg.
-
Add the appropriate volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
To facilitate dissolution, cap the vial tightly and vortex thoroughly. If needed, sonicate briefly or warm the solution in a 37°C water bath for 5-10 minutes.
-
Ensure the compound is fully dissolved and the solution is clear before use.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store as recommended (-20°C or -80°C).
Protocol 2: Preparation of a Working Solution for In Vitro Assays
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile cell culture medium or assay buffer
Methodology:
-
Thaw an aliquot of the 100 mM stock solution at room temperature.
-
Perform an intermediate dilution series if necessary. For example, dilute the 100 mM stock 1:100 in sterile DMSO to get a 1 mM solution. This helps in achieving low final concentrations accurately.
-
To prepare the final working solution, add the stock (or intermediate dilution) dropwise into the cell culture medium while gently vortexing or swirling the tube. For example, to make a 10 µM working solution, add 10 µL of a 1 mM intermediate stock to 990 µL of culture medium.
-
Ensure the final DMSO concentration in your assay is below the tolerance level for your specific cell line (typically ≤0.5%).
-
Always prepare a vehicle control using the same final concentration of DMSO in the culture medium.
Visual Troubleshooting Guide
The following workflow provides a logical approach to diagnosing and solving solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
Optimizing Alvelestat tosylate dosage for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of Alvelestat tosylate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, selective, and reversible inhibitor of human neutrophil elastase (NE).[1][2] Its mechanism of action involves binding to NE and preventing its enzymatic activity, which in turn inhibits NE-mediated inflammatory responses and may prevent lung injury.[1][2]
Q2: What are the key in vitro binding affinities and inhibitory concentrations of Alvelestat?
A2: Alvelestat demonstrates high affinity and potent inhibition of neutrophil elastase. Key parameters are summarized in the table below.
Q3: What are recommended starting concentrations for in vitro cell-based assays?
A3: A starting concentration of 20 μg/mL has been shown to decrease cell death and levels of pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) in human bronchial epithelial (HBE) and A549 cells after 16 hours of treatment.[3][4] However, optimal concentrations will vary depending on the cell type and experimental conditions, so a dose-response experiment is recommended.
Q4: What are established in vivo dosages for Alvelestat in animal models?
A4: In a mouse model of smoke-induced airway inflammation, oral administration of Alvelestat at doses of 1-10 mg/kg twice daily for four days significantly reduced bronchoalveolar lavage (BAL) neutrophils and IL-1β.[4]
Q5: What dosages of Alvelestat have been used in human clinical trials?
A5: In Phase 2 clinical trials for Alpha-1 Antitrypsin Deficiency (AATD)-associated emphysema, Alvelestat was evaluated at two oral doses: 120 mg twice daily and 240 mg twice daily.[5] The 240 mg twice-daily dose demonstrated significant reductions in biomarkers of NE activity.[5][6]
Q6: How should this compound be prepared for in vitro and in vivo experiments?
A6: this compound is soluble in DMSO.[7] For in vivo oral administration, it can be formulated as a homogeneous suspension in CMC-Na.[6] It is important to note that Alvelestat has limited solubility in aqueous solutions.[8]
Data Summary Tables
Table 1: In Vitro Efficacy of Alvelestat
| Parameter | Value | Reference |
| pIC50 | 7.9 nM | [3] |
| Ki | 9.4 nM | [3][7] |
| Kd | 9.5 nM | [3] |
| IC50 | 12 nM | [7] |
| Effective In Vitro Concentration | 20 μg/mL (in HBE and A549 cells) | [3][4] |
Table 2: In Vivo Dosage of Alvelestat in a Mouse Model
| Animal Model | Dosage | Administration Route | Frequency | Duration | Observed Effect | Reference |
| Smoke-induced airway inflammation (mice) | 1-10 mg/kg | Oral | Twice daily | 4 days | Reduction in BAL neutrophils and IL-1β | [4] |
Table 3: Clinical Trial Dosages of Alvelestat in AATD Patients
| Phase | Dosage | Administration Route | Frequency | Key Findings | Reference |
| Phase 2 (ASTRAEUS trial) | 120 mg | Oral | Twice daily | Significant suppression of blood neutrophil elastase activity. | |
| Phase 2 (ASTRAEUS trial) | 240 mg | Oral | Twice daily | Significant suppression of blood neutrophil elastase activity and reduction in Aα-val360 and desmosine. | [5] |
Experimental Protocols & Methodologies
Neutrophil Elastase (NE) Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and is a general guideline.
Principle:
This assay measures the enzymatic activity of NE through the cleavage of a specific synthetic substrate, which releases a fluorophore. The resulting fluorescence is directly proportional to the NE activity.
Materials:
-
This compound
-
NE Assay Buffer
-
NE Enzyme Standard
-
NE Substrate
-
96-well microplate (white, flat-bottom)
-
Fluorometric microplate reader (Ex/Em = 380/500 nm or 400/505 nm)[9]
Procedure:
-
Standard Curve Preparation:
-
Reconstitute the NE Enzyme Standard according to the manufacturer's instructions.
-
Prepare a serial dilution of the NE Enzyme Standard in NE Assay Buffer to generate a standard curve (e.g., 0 to 25 ng/well).
-
-
Sample and Inhibitor Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in NE Assay Buffer to the desired final concentrations.
-
Prepare your experimental samples (e.g., cell lysates, plasma) and dilute them in NE Assay Buffer.
-
-
Assay Reaction:
-
Add 50 µL of NE Assay Buffer to all wells.
-
Add 10 µL of the NE Enzyme Standard dilutions to the standard wells.
-
Add 10 µL of your diluted samples to the sample wells.
-
Add 10 µL of your diluted this compound solutions to the inhibitor wells, followed by 10 µL of NE enzyme.
-
Add 50 µL of the NE Substrate Mix to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence in kinetic mode at 37°C for 10-30 minutes, taking readings every minute.[9]
-
Alternatively, for an endpoint assay, incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) and then measure the fluorescence.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence over time) for all wells.
-
Subtract the background reading (wells with no NE enzyme) from all other readings.
-
Plot the standard curve of NE concentration versus fluorescence.
-
Determine the NE activity in your samples from the standard curve.
-
Calculate the percent inhibition for your this compound concentrations.
-
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low or no NE activity detected | Inactive enzyme | Ensure proper storage of the NE enzyme at -80°C and avoid repeated freeze-thaw cycles. Use a fresh aliquot for each experiment. |
| Incorrect assay buffer pH | Verify the pH of the assay buffer is within the optimal range for NE activity (typically around 7.4). | |
| Substrate degradation | Protect the substrate from light and store it as recommended by the manufacturer. Prepare the substrate mix fresh before each use. | |
| High background fluorescence | Contaminated reagents or microplate | Use fresh, high-quality reagents and a new microplate. |
| Autofluorescence of test compound | Run a control with the test compound alone (without the enzyme) to measure its intrinsic fluorescence and subtract this value from the experimental wells. | |
| Inconsistent or variable results | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. |
| Incomplete mixing | Gently mix the contents of the wells after adding each reagent. | |
| Temperature fluctuations | Ensure the plate is incubated at a stable temperature (37°C) throughout the assay. | |
| Compound precipitation in the well | Poor solubility of this compound | Ensure the final DMSO concentration in the well is low (typically <1%) to maintain solubility. Prepare fresh dilutions of the compound for each experiment. If precipitation persists, consider using a different solvent system or a solubilizing agent, but validate its compatibility with the assay. |
| Off-target effects observed in cell-based assays | Alvelestat inhibiting other cellular proteases | While Alvelestat is highly selective for NE, at high concentrations, off-target effects are possible.[7] Perform a counterscreen against other relevant serine proteases to confirm specificity. |
| Difficulty in isolating active neutrophils | Suboptimal isolation technique | Use a validated neutrophil isolation protocol. Ensure all steps are performed on ice to maintain cell viability and prevent premature activation. |
Visualizations
Signaling Pathway of Neutrophil Elastase
Caption: Neutrophil Elastase Signaling and Inhibition by Alvelestat.
Experimental Workflow for Evaluating Alvelestat Efficacy
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Alvelestat Tosylate Stability and Degradation in Aqueous Solutions: A Technical Support Resource
Disclaimer: The following information is provided for guidance and educational purposes for researchers, scientists, and drug development professionals. The experimental data presented herein is hypothetical and intended to illustrate typical results from stability studies. Always refer to experimentally validated data for specific applications.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of alvelestat tosylate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?
A1: Based on the chemical structure of this compound, the primary factors that can influence its stability in aqueous solutions include pH, temperature, light exposure, and the presence of oxidizing agents. The molecule contains several functional groups susceptible to degradation, such as a carboxamide bond and a pyridinone ring.
Q2: What are the potential degradation pathways for this compound?
A2: The main anticipated degradation pathways for this compound in aqueous solutions are:
-
Hydrolysis: The carboxamide linkage is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the cleavage of the molecule into two main fragments.
-
Oxidation: The nitrogen atoms in the pyridine and pyrazole rings, as well as the sulfone group, could be susceptible to oxidation.
-
Photodegradation: Aromatic rings, such as the trifluoromethylphenyl and pyridine moieties, can be susceptible to degradation upon exposure to UV or visible light.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound. This method should be capable of separating the intact drug from its potential degradation products. A photodiode array (PDA) detector is useful for initial peak purity assessment and method development.
Q4: I am observing a rapid loss of this compound in my aqueous solution at neutral pH. What could be the cause?
A4: While hydrolysis is typically more pronounced at acidic or basic pH, other factors could be contributing to the degradation. Consider the following:
-
Temperature: Ensure your solutions are stored at the recommended temperature. Elevated temperatures can accelerate degradation.
-
Light Exposure: Protect your solutions from light, as photolytic degradation can occur even at neutral pH. Use amber vials or cover your containers with aluminum foil.
-
Contaminants: The presence of metal ions or other reactive species in your buffer or solvent could catalyze degradation. Ensure you are using high-purity reagents and solvents.
Q5: What are the expected degradation products of this compound?
A5: While specific degradation products for this compound have not been extensively reported in publicly available literature, based on its structure, the primary degradation products from hydrolysis would likely be:
-
Degradant 1 (DP1): 6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid.
-
Degradant 2 (DP2): (5-(methylsulfonyl)pyridin-2-yl)methanamine. Oxidative and photolytic degradation could lead to a more complex mixture of products.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for this compound in HPLC Analysis
-
Possible Cause: Secondary interactions between the analyte and the stationary phase.
-
Troubleshooting Steps:
-
Change Stationary Phase: If pH adjustment is not effective, consider a different stationary phase. A column with end-capping or a different chemistry (e.g., phenyl-hexyl) may reduce secondary interactions.
-
Check for Column Overload: Injecting too high a concentration of the sample can lead to peak fronting or tailing. Try diluting your sample.
Issue 2: Appearance of Unknown Peaks in the Chromatogram Over Time
-
Possible Cause: Degradation of this compound in the sample solution.
-
Troubleshooting Steps:
-
Confirm Degradation: Re-analyze a freshly prepared standard solution to confirm that the new peaks are not present initially.
-
Investigate the Cause:
-
pH: Measure the pH of your sample solution. If it has shifted, this could be the cause of degradation.
-
Temperature: Ensure your autosampler is temperature-controlled, preferably at a low temperature (e.g., 4 °C), to minimize degradation during the analytical run.
-
Light: Protect your samples from light by using amber vials.
-
-
Perform Forced Degradation Studies: To identify the potential degradation products, perform forced degradation studies under controlled stress conditions (acid, base, peroxide, heat, light). This will help in tentatively identifying the unknown peaks.
-
Data Presentation
The following tables present hypothetical data from a forced degradation study of this compound in aqueous solutions.
Table 1: Summary of Forced Degradation of this compound
| Stress Condition | Time (hours) | Temperature (°C) | % this compound Remaining | % Total Degradation | Number of Degradation Products |
| 0.1 M HCl | 24 | 60 | 85.2 | 14.8 | 2 |
| 0.1 M NaOH | 24 | 60 | 78.5 | 21.5 | 3 |
| 3% H₂O₂ | 24 | 25 | 92.1 | 7.9 | 1 |
| Heat | 48 | 80 | 95.3 | 4.7 | 1 |
| Photolytic | 24 | 25 | 90.8 | 9.2 | 2 |
Table 2: Retention Times of this compound and Potential Degradation Products in a Stability-Indicating HPLC Method
| Compound | Retention Time (min) |
| This compound | 12.5 |
| Degradation Product 1 (DP1) | 8.2 |
| Degradation Product 2 (DP2) | 4.5 |
| Degradation Product 3 (Oxidative) | 10.1 |
| Degradation Product 4 (Photolytic) | 14.3 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in acetonitrile to the appropriate concentration before analysis.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in 50:50 acetonitrile:water) to a photostability chamber (ICH Q1B option 2) for 24 hours.
-
-
Sample Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a final concentration of approximately 100 µg/mL with the mobile phase. Analyze by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient Program:
Time (min) % B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Mandatory Visualization
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: A typical experimental workflow for conducting a stability study of this compound.
Alvelestat Tosylate In Vivo Treatment Optimization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vivo treatment duration of Alvelestat tosylate.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable, selective, and reversible inhibitor of human neutrophil elastase (NE).[1][2] By binding to and inhibiting NE, Alvelestat prevents the inflammatory responses mediated by this enzyme, which can in turn prevent lung inflammation and injury.[1][2] NE is a serine protease released by neutrophils during inflammation and is upregulated in several respiratory diseases.[1]
Q2: What are the key pharmacokinetic parameters of this compound that influence treatment duration?
A2: In clinical studies, Alvelestat (AZD9668) has shown dose-linear pharmacokinetics. The median time to peak plasma concentration is between 0.5 and 1.5 hours. Its short elimination half-life is consistent with a twice-daily dosing schedule. Steady state is typically reached by the second day of twice-daily dosing with minimal accumulation.[1][3]
Q3: What are some established in vivo models for testing this compound?
A3: Preclinical studies have successfully used several animal models to evaluate the efficacy of Alvelestat. These include:
-
Human NE-induced acute lung injury models in mice and rats.[4]
-
Cigarette smoke-induced airway inflammation models in mice.[4][5]
-
Chronic tobacco smoke exposure models in guinea pigs to assess prevention of airspace enlargement and small airway remodeling.[4]
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Lipopolysaccharide (LPS)-induced endotoxic shock models in mice to study neutrophil extracellular trap (NET) formation.[6]
Q4: What are the primary biomarkers to assess this compound activity in vivo?
A4: Key biomarkers for assessing the pharmacodynamic effects of Alvelestat include:
-
Blood Neutrophil Elastase (NE) Activity: Direct measurement of the target enzyme's activity.[7]
-
Aα-Val³⁶⁰: A marker of elastin degradation by NE.[7]
-
Desmosine and Isodesmosine: Biomarkers of elastin breakdown.[7]
-
Inflammatory Cell Infiltration: Quantification of neutrophils in bronchoalveolar lavage (BAL) fluid.[4][5]
-
Pro-inflammatory Cytokines: Levels of IL-1β, IL-6, and TNF-α in BAL fluid or tissue homogenates.[2][5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High variability in efficacy readouts between animals. | 1. Inconsistent drug formulation and administration.2. Animal stress affecting inflammatory responses.3. Variability in the induction of the disease model. | 1. Ensure the formulation is homogenous before each administration. Use precise oral gavage techniques. Consider using a formulation with better solubility and stability (see In Vivo Formulation Protocols below).2. Acclimatize animals properly and handle them consistently to minimize stress.3. Standardize the disease induction protocol, including the dose and administration of the inducing agent (e.g., LPS, cigarette smoke). |
| Lack of significant reduction in neutrophil elastase activity. | 1. Insufficient dose or treatment duration.2. Poor oral bioavailability in the chosen animal model.3. Neutrophil elastase may be bound to NETs, making it resistant to inhibitors. | 1. Perform a dose-response study to determine the optimal dose. Based on its short half-life, a twice-daily dosing regimen is recommended.[1][3] Extend the treatment duration based on the progression of the disease model.2. Conduct a pilot pharmacokinetic study in your animal model to confirm adequate plasma exposure.3. Consider co-administering agents that disrupt NETs, or measure NE activity in different cellular compartments. |
| Precipitation of this compound in the formulation. | 1. Poor solubility of the compound in the chosen vehicle.2. Temperature fluctuations affecting solubility. | 1. Use a multi-component solvent system. Several have been reported to be effective (see In Vivo Formulation Protocols below). Sonication or gentle heating can aid dissolution.[5]2. Prepare the formulation fresh before each use and store it at a consistent temperature. |
| Adverse events observed in treated animals (e.g., weight loss, lethargy). | 1. Off-target effects at high doses.2. Vehicle toxicity. | 1. Reduce the dose and conduct a tolerability study. In clinical trials, headaches were the most common adverse event, particularly at higher doses.[7]2. Administer the vehicle alone to a control group to rule out any vehicle-induced toxicity. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value |
| pIC₅₀ | 7.9 nM |
| Kᵢ | 9.4 nM |
| Kₑ | 9.5 nM |
Data sourced from MedchemExpress.[2][4]
Table 2: Preclinical In Vivo Efficacy of Alvelestat (AZD9668)
| Animal Model | Administration | Key Findings | Reference |
| Mouse (human NE-induced lung injury) | Oral (p.o.) | Prevention of lung injury. | [4] |
| Rat (human NE-induced lung injury) | Oral (p.o.) | Prevention of lung injury. | [4] |
| Mouse (smoke-induced airway inflammation) | 1-10 mg/kg, twice daily for 4 days (p.o.) | Significant reduction in BAL neutrophils and IL-1β. | [4][5] |
| Guinea Pig (chronic smoke model) | Oral (p.o.) | Prevention of airspace enlargement and small airway wall remodeling. | [4] |
Table 3: Clinical Pharmacokinetics of Alvelestat (AZD9668)
| Parameter | Observation |
| Time to Peak Plasma Concentration | 0.5 - 1.5 hours |
| Dosing Frequency | Twice daily |
| Time to Steady State | By Day 2 of twice-daily dosing |
| Accumulation | Negligible |
| Elimination | Approximately 40% eliminated renally as unchanged compound. |
Data from studies in healthy volunteers and COPD patients.[1][3]
Experimental Protocols
Protocol 1: General In Vivo Formulation of this compound
This protocol provides several options for preparing this compound for oral administration in animal studies. The choice of vehicle may depend on the specific animal model and experimental requirements.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300) or 400 (PEG400)
-
Tween-80
-
Saline (0.9% NaCl)
-
Corn Oil
-
(2-Hydroxypropyl)-β-cyclodextrin (SBE-β-CD)
-
Sterile water
Formulation Options (select one):
-
DMSO/PEG/Saline/Tween-80:
-
Dissolve this compound in DMSO to create a stock solution.
-
In a separate tube, mix PEG300, Tween-80, and saline.
-
Add the this compound stock solution to the PEG/Tween/saline mixture to achieve the final desired concentration. A common ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]
-
-
DMSO/Corn Oil:
-
Dissolve this compound in DMSO.
-
Add the DMSO stock solution to corn oil to the final concentration. A common ratio is 10% DMSO and 90% Corn Oil.[5]
-
-
DMSO/SBE-β-CD in Saline:
-
Dissolve this compound in DMSO.
-
Prepare a 20% SBE-β-CD solution in saline.
-
Add the DMSO stock solution to the SBE-β-CD solution. A common ratio is 10% DMSO and 90% of the SBE-β-CD solution.[5]
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Add the solvents sequentially as per the chosen formulation.
-
Vortex or sonicate the mixture until the powder is completely dissolved. Gentle heating may be applied if precipitation occurs.[5]
-
Prepare the formulation fresh daily before administration.
Protocol 2: Assessment of Neutrophil Elastase Activity (Ex Vivo)
This protocol outlines the measurement of NE activity in whole blood, a key pharmacodynamic biomarker.
Materials:
-
Whole blood collected from treated and control animals.
-
Zymosan (or another suitable NE stimulant).
-
Fluorogenic neutrophil elastase substrate.
-
Assay buffer.
-
96-well plate.
-
Fluorometric plate reader.
Procedure:
-
Collect whole blood samples from animals at various time points after this compound administration.
-
In a 96-well plate, add a small volume of whole blood from each sample.
-
Stimulate the samples with zymosan to induce neutrophil degranulation and NE release.
-
Add the fluorogenic NE substrate to each well.
-
Incubate the plate at 37°C for a specified period.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of NE inhibition in the treated samples relative to the vehicle-treated controls.
Visualizations
Caption: Mechanism of action of this compound in inhibiting neutrophil elastase-mediated lung damage.
Caption: Workflow for optimizing this compound treatment duration in vivo.
References
- 1. Pharmacokinetics and safety of AZD9668, an oral neutrophil elastase inhibitor, in healthy volunteers and patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of neutrophil elastase prevents neutrophil extracellular trap formation and rescues mice from endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two randomized controlled Phase 2 studies of the oral neutrophil elastase inhibitor alvelestat in alpha-1 antitrypsin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining experimental protocols for Alvelestat tosylate in AATD models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining experimental protocols for Alvelestat tosylate in Alpha-1 Antitrypsin Deficiency (AATD) models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in AATD?
A1: this compound is an oral, selective, and reversible inhibitor of neutrophil elastase (NE).[1][2] In Alpha-1 Antitrypsin Deficiency (AATD), a genetic disorder characterized by low levels of the AAT protein, there is an imbalance between proteases and anti-proteases.[3][4] This leads to unchecked NE activity, which is a key driver of lung tissue destruction and the development of emphysema.[3] Alvelestat works by directly inhibiting NE, thereby protecting the lungs from proteolytic damage.[2]
Q2: What are the key biomarkers to measure the efficacy of Alvelestat in AATD models?
A2: The primary biomarkers used to assess the efficacy of Alvelestat in AATD are:
-
Neutrophil Elastase (NE) Activity: Direct measurement of the target enzyme's activity.
-
Aα-val360: A specific fragment of fibrinogen that is generated by NE activity, serving as a direct marker of in vivo NE activity.[3]
-
Desmosine: A component of elastin, a critical protein for lung elasticity. Elevated levels of desmosine in biological fluids indicate elastin degradation and lung damage.
Q3: What are the reported effective doses of Alvelestat from clinical trials?
A3: In Phase II clinical trials (ASTRAEUS and ATALANTa), Alvelestat was evaluated at doses of 120 mg and 240 mg, administered twice daily (bid).[5] The 240 mg bid dose was found to be more effective in significantly reducing the key biomarkers of NE activity, Aα-val360, and desmosine compared to placebo.[5][6]
Q4: What are the known side effects of Alvelestat observed in clinical trials?
A4: The most frequently reported adverse event in clinical trials was headache.[2] Dose-escalation strategies have been suggested to help manage this side effect.[7][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent Neutrophil Elastase (NE) activity assay results | 1. Substrate degradation. 2. Improper sample handling (e.g., freeze-thaw cycles). 3. Inaccurate protein quantification. 4. Contamination of reagents. | 1. Prepare fresh substrate for each experiment. 2. Aliquot samples and avoid repeated freeze-thaw cycles. 3. Use a reliable protein quantification method (e.g., BCA assay). 4. Use sterile techniques and fresh, high-quality reagents. |
| High background in in vitro cell-based assays | 1. Cell death leading to release of intracellular contents. 2. Non-specific binding of antibodies or detection reagents. 3. Autofluorescence of cells or compounds. | 1. Ensure cell viability is high before and during the experiment. 2. Include appropriate blocking steps and wash thoroughly. 3. Include a no-cell control and a vehicle-only control to assess background fluorescence. |
| Difficulty in dissolving this compound for in vitro experiments | This compound has limited solubility in aqueous solutions. | Prepare a stock solution in an organic solvent such as DMSO. For final working concentrations, further dilute the stock in cell culture media, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.1%). |
| Variability in animal models of AATD-induced lung injury | 1. Inconsistent delivery of elastase or other inducing agents. 2. Animal-to-animal variation in inflammatory response. 3. Differences in animal age, weight, or strain. | 1. Standardize the administration technique (e.g., intratracheal instillation). 2. Use a sufficient number of animals per group to account for biological variability. 3. Use animals of the same age, weight range, and genetic background. |
| Low or undetectable levels of Aα-val360 or desmosine in preclinical samples | 1. Insufficient NE activity in the model system. 2. Low sensitivity of the detection assay. 3. Sample degradation. | 1. Confirm NE activity in your model system using a direct activity assay. 2. Use a highly sensitive ELISA or mass spectrometry-based method. 3. Add protease inhibitors to samples upon collection and store them appropriately at -80°C. |
Quantitative Data from Clinical Trials
The following tables summarize the key quantitative data from the Phase II ASTRAEUS clinical trial evaluating Alvelestat in AATD patients.
Table 1: Effect of Alvelestat on Blood Neutrophil Elastase (NE) Activity
| Treatment Group | N | % Change from Baseline (LSM) | P-value vs. Placebo |
| Placebo | 36 | -18.1% | - |
| Alvelestat 120 mg bid | 22 | -83.5% | 0.001 |
| Alvelestat 240 mg bid | 40 | -93.3% | <0.001 |
| Data from the ASTRAEUS Phase II Trial.[6] |
Table 2: Effect of Alvelestat on Aα-Val360 Levels
| Treatment Group | N | % Change from Baseline (LSM) | P-value vs. Placebo |
| Placebo | 36 | +11.7% | - |
| Alvelestat 240 mg bid | 40 | -22.7% | 0.001 |
| Data from the ASTRAEUS Phase II Trial.[6] |
Table 3: Effect of Alvelestat on Desmosine Levels
| Treatment Group | N | % Change from Baseline (LSM) | P-value vs. Placebo |
| Placebo | 36 | +18.1% | - |
| Alvelestat 240 mg bid | 40 | -13.2% | 0.041 |
| Data from the ASTRAEUS Phase II Trial.[6] |
Experimental Protocols
In Vitro Neutrophil Elastase (NE) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of Alvelestat on NE in a cell-free system.
Materials:
-
Human Neutrophil Elastase (purified)
-
Fluorogenic NE substrate (e.g., MeOSuc-AAPV-AMC)
-
Assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)
-
This compound
-
DMSO (for stock solution)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to achieve a range of desired concentrations. Include a vehicle control (DMSO in assay buffer).
-
Prepare NE solution: Dilute the purified human NE in assay buffer to a working concentration.
-
Assay setup: In a 96-well black microplate, add the Alvelestat dilutions or vehicle control.
-
Add NE: Add the diluted NE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate reaction: Add the fluorogenic NE substrate to each well to start the enzymatic reaction.
-
Measure fluorescence: Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/500 nm for AMC-based substrates) in kinetic mode for 15-30 minutes at 37°C.
-
Data analysis: Determine the rate of reaction (slope of the kinetic curve) for each concentration of Alvelestat. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
Animal Model: Elastase-Induced Lung Injury in Mice
This protocol describes a common method for inducing emphysema-like lung injury in mice to model aspects of AATD.
Materials:
-
Porcine pancreatic elastase (PPE)
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Mice (e.g., C57BL/6 strain)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
Procedure:
-
Animal acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.
-
Alvelestat administration: Administer this compound or vehicle orally to the mice at the desired dose (e.g., 10 mg/kg) for a specified period before and/or after elastase instillation.
-
Anesthesia: Anesthetize the mice using a calibrated vaporizer with isoflurane.
-
Elastase instillation: Once the mice are fully anesthetized, carefully instill a single dose of PPE dissolved in sterile saline into the trachea. A typical dose is 0.2-0.5 units of PPE per mouse.
-
Monitoring: Monitor the animals closely during recovery from anesthesia.
-
Endpoint analysis: At a pre-determined time point after elastase instillation (e.g., 21 days), euthanize the mice and collect bronchoalveolar lavage (BAL) fluid and lung tissue for analysis.
-
Assessments:
-
BAL fluid: Analyze for total and differential cell counts (neutrophils, macrophages) and protein concentration.
-
Lung tissue: Perform histological analysis (e.g., H&E staining) to assess airspace enlargement (mean linear intercept). Measure collagen deposition (e.g., Sircol assay or histology).
-
Biomarkers: Measure NE activity, Aα-val360, and desmosine levels in BAL fluid or lung homogenates.
-
Visualizations
Caption: Pathogenesis of AATD and the mechanism of action of Alvelestat.
Caption: General experimental workflow for evaluating Alvelestat in a mouse model of elastase-induced lung injury.
Caption: Logical relationship between neutrophil elastase activity and key biomarkers in AATD.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mereobiopharma.com [mereobiopharma.com]
- 3. oaepublish.com [oaepublish.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Two randomized controlled Phase 2 studies of the oral neutrophil elastase inhibitor alvelestat in alpha-1 antitrypsin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alvelestat for AATD meets primary endpoints in phase 2 trial - Medical Conferences [conferences.medicom-publishers.com]
- 7. mereobiopharma.com [mereobiopharma.com]
- 8. mereobiopharma.com [mereobiopharma.com]
Managing potential cytotoxicity of Alvelestat tosylate at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alvelestat tosylate. The information is designed to help manage potential cytotoxicity, particularly at high concentrations, and to provide guidance on relevant experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally bioavailable, selective, and reversible inhibitor of human neutrophil elastase (NE).[1] By binding to and inhibiting NE, Alvelestat modulates inflammatory responses, which may prevent lung tissue damage associated with diseases where NE activity is elevated.[1]
Q2: At what concentrations is this compound typically effective?
This compound is a potent inhibitor of neutrophil elastase, with a reported half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) in the nanomolar range (IC50 of 12 nM and Ki of 9.4 nM in cell-free assays).[2] In cell-based assays, it has been shown to inhibit NE activity in whole blood and on the surface of stimulated polymorphonuclear cells.[2] One study demonstrated that at a concentration of 20 μg/mL, Alvelestat treatment can decrease cell death and the levels of pro-inflammatory cytokines in human bronchial epithelial (HBE) and A549 cells in vitro.[3]
Q3: Is this compound known to be cytotoxic at high concentrations?
Currently, there is limited publicly available data specifically detailing the direct cytotoxic effects of this compound at high concentrations. In fact, some in vitro studies have indicated that Alvelestat can decrease cell death in the context of inflammation.[3] However, as with many small molecule inhibitors, high concentrations may lead to off-target effects or physical effects such as precipitation, which can be misinterpreted as cytotoxicity. It is crucial for researchers to determine the cytotoxic profile of this compound in their specific experimental system.
Q4: What are the common solvents for this compound, and how can they affect cytotoxicity assays?
This compound is soluble in dimethyl sulfoxide (DMSO).[4][5] It is important to be aware that DMSO itself can be cytotoxic to cells, typically at concentrations above 0.5-1%.[6][7][8][9] When preparing stock solutions of this compound in DMSO, it is critical to ensure that the final concentration of DMSO in the cell culture medium is well below the cytotoxic threshold for the specific cell line being used.
Troubleshooting Guides
Issue 1: Observed Cytotoxicity at High Concentrations of this compound
Potential Cause 1: Compound Precipitation
-
Explanation: this compound has limited solubility in aqueous solutions.[5] At high concentrations, it may precipitate out of the cell culture medium. These precipitates can be mistaken for dead cells or can cause physical stress to the cells, leading to a decrease in viability that is not due to a direct pharmacological effect.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the wells of your culture plate under a microscope for any signs of precipitation before and after adding this compound.
-
Solubility Test: Perform a solubility test of this compound in your specific cell culture medium at the concentrations you plan to use.
-
Use of Surfactants: Consider the use of a low concentration of a biocompatible surfactant to improve solubility, but be sure to include a vehicle control with the surfactant alone.[10][11][12][13][14]
-
Sonication: Gentle sonication can sometimes help to dissolve the compound, but care must be taken not to degrade the compound or harm the cells.[15][16][17][18][19]
-
Potential Cause 2: Vehicle (DMSO) Toxicity
-
Explanation: The solvent used to dissolve this compound, typically DMSO, can be cytotoxic at higher concentrations.[6][7][8][9]
-
Troubleshooting Steps:
-
Vehicle Control: Always include a vehicle control group in your experiments that contains the same final concentration of DMSO as your highest this compound concentration.
-
Concentration Limit: Ensure the final DMSO concentration in your cell culture medium does not exceed the tolerance level of your specific cell line (generally <0.5%).[6][7][8][9]
-
Dose-Response Curve for DMSO: If you are unsure of the DMSO tolerance of your cells, perform a dose-response experiment with DMSO alone to determine the highest non-toxic concentration.
-
Potential Cause 3: Off-Target Effects
-
Explanation: At very high concentrations, small molecules can sometimes interact with unintended cellular targets, leading to cytotoxicity.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response curve to identify the concentration at which cytotoxicity begins to occur.
-
Mechanism of Action Studies: If significant cytotoxicity is observed, consider further experiments to investigate the mechanism, such as apoptosis assays (caspase activation) or mitochondrial function assays.
-
Issue 2: Inconsistent Results in Cytotoxicity Assays
Potential Cause 1: Assay Interference
-
Explanation: Components of the assay itself or the compound can interfere with the readout. For example, in an MTT assay, the compound might chemically reduce the MTT reagent, leading to a false-positive signal for viability.
-
Troubleshooting Steps:
-
Compound-Only Control: Include a control well with the highest concentration of this compound in cell-free medium to check for any direct interaction with the assay reagents.
-
Alternative Assays: If interference is suspected, use a different cytotoxicity assay that relies on a different principle (e.g., LDH assay for membrane integrity instead of a metabolic assay like MTT).
-
Potential Cause 2: Cell Seeding Density
-
Explanation: The number of cells seeded can significantly impact the results of cytotoxicity assays.
-
Troubleshooting Steps:
-
Optimize Seeding Density: Perform a preliminary experiment to determine the optimal cell seeding density that results in a linear response for your chosen assay.
-
Consistent Plating: Ensure consistent cell plating across all wells to minimize variability.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | 100 mg/mL (183.3 mM) | [4] |
| Water | Insoluble | [5] |
| Ethanol | Insoluble | [5] |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Cell Type | Recommended Max DMSO Concentration | Reference |
| Most Cell Lines | ≤ 0.5% | [6] |
| Sensitive/Primary Cells | ≤ 0.1% | [6] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: LDH Assay for Cytotoxicity
This assay quantifies the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
96-well culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound and a vehicle control as described in the MTT protocol. Include a "maximum LDH release" control by treating some wells with the lysis solution provided in the kit. Also, include a "no-cell" background control.
-
Incubate for the desired exposure time.
-
After incubation, carefully collect a portion of the supernatant from each well without disturbing the cells.
-
Follow the manufacturer's instructions for the LDH assay kit to mix the supernatant with the provided reagents in a new 96-well plate.
-
Incubate as per the kit's protocol.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Protocol 3: Caspase-3/7 Activation Assay for Apoptosis
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Caspase-3/7 assay kit (commercially available, often with a fluorescent or luminescent readout)
-
96-well culture plates (opaque-walled for luminescence/fluorescence)
-
Plate reader capable of measuring fluorescence or luminescence
Procedure:
-
Seed cells in an opaque-walled 96-well plate and allow them to adhere.
-
Treat cells with this compound and a vehicle control. Include a positive control for apoptosis if available (e.g., staurosporine).
-
Incubate for the desired time.
-
Follow the manufacturer's protocol to add the caspase-3/7 reagent to each well. This reagent typically contains a substrate that produces a fluorescent or luminescent signal when cleaved by active caspases.
-
Incubate for the time specified in the kit's instructions.
-
Measure the fluorescence or luminescence using a plate reader.
-
Normalize the signal to the number of cells if necessary (e.g., by using a parallel viability assay).
Visualizations
Caption: Mechanism of action of this compound in inhibiting neutrophil elastase-mediated tissue damage.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Troubleshooting logic for unexpected cytotoxicity with this compound.
References
- 1. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. lifetein.com [lifetein.com]
- 7. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 8. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 9. researchgate.net [researchgate.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. asianpharmtech.com [asianpharmtech.com]
- 12. jocpr.com [jocpr.com]
- 13. pure.hud.ac.uk [pure.hud.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 16. Ultrasound influence on the solubility of solid dispersions prepared for a poorly soluble drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. neuroquantology.com [neuroquantology.com]
- 18. Solubility enhancement of gliclazide by surface solid dispersion technique by probe sonication method - IJNDD [ijndd.in]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
Head-to-head study of Alvelestat tosylate and augmentation therapy
A Comparative Guide for Researchers: Alvelestat Tosylate and Alpha-1 Antitrypsin Augmentation Therapy
Executive Summary
Alpha-1 Antitrypsin Deficiency (AATD) is a genetic disorder characterized by low levels of AAT protein, leading to an imbalance between neutrophil elastase (NE) and its primary inhibitor, AAT. This imbalance drives progressive lung tissue destruction, resulting in emphysema. The established standard of care is intravenous augmentation therapy, which replaces the deficient AAT. Alvelestat (MPH-966) represents a newer, alternative therapeutic strategy as a potent, oral, small-molecule inhibitor of NE.
To date, no direct head-to-head clinical trials comparing the efficacy and safety of Alvelestat with AAT augmentation therapy have been published. This guide provides a comparative analysis based on available data from separate clinical studies, focusing on their distinct mechanisms of action, clinical efficacy on relevant biomarkers and endpoints, safety profiles, and experimental designs.
Mechanisms of Action: Two Strategies to Neutralize Neutrophil Elastase
The pathophysiology of lung disease in AATD stems from the unopposed activity of NE, a powerful protease released by neutrophils that degrades elastin in the lung parenchyma[1]. Both Alvelestat and augmentation therapy aim to mitigate this damage, but through fundamentally different approaches.
-
AAT Augmentation Therapy: This therapy involves intravenous infusions of purified, pooled human AAT to increase systemic and pulmonary concentrations of the AAT protein.[1][2] The goal is to restore the natural protease-antiprotease balance, thereby providing the lungs with the necessary protection against NE.[1]
-
This compound: As a potent, selective, and reversible oral inhibitor of human NE, Alvelestat acts by directly binding to and inactivating the NE enzyme.[3][4] This approach does not correct the underlying AAT protein deficiency but instead directly targets the primary enzyme responsible for lung tissue destruction.[5]
The differing mechanisms are visualized in the pathway diagram below.
Comparative Efficacy and Clinical Data
While a direct comparison is not possible, this section summarizes key findings from separate clinical trials to provide a parallel view of each therapy's demonstrated effects.
This compound
The primary evidence for Alvelestat comes from two Phase 2, randomized, double-blind, placebo-controlled studies: ASTRAEUS and ATALANTa.[6][7] These trials focused on biomarker endpoints as proof of concept.
Key Efficacy Findings:
-
Neutrophil Elastase Suppression: Alvelestat demonstrated significant, dose-dependent suppression of blood NE activity. The 240 mg twice-daily (BID) dose achieved over 90% suppression.[6][7]
-
Biomarker Reduction: The 240 mg BID dose significantly reduced key biomarkers of NE activity and elastin degradation, including Aα-Val³⁶⁰ and plasma desmosine, compared to placebo.[8][6][7] The 120 mg dose did not show a significant effect on these disease activity biomarkers.[6][7]
-
Patient-Reported Outcomes: In patients not on background augmentation therapy, Alvelestat showed a statistically significant improvement in the St. George's Respiratory Questionnaire (SGRQ) Activity domain score.[5][9]
-
Exacerbations: A pooled analysis of the Phase 2 studies suggested a reduction in acute exacerbations in patients treated with Alvelestat (9%) compared to placebo (16%).[5]
| Alvelestat Phase 2 Trial Data (ASTRAEUS & ATALANTa) | Alvelestat (240 mg BID) | Placebo | Significance |
| Blood NE Activity Suppression | >90%[6][7] | No significant change | p<0.001 vs. placebo[10] |
| Change in Aα-Val³⁶⁰ (NE Activity Marker) | Statistically significant decrease[8] | Increase observed | p<0.01 vs. placebo |
| Change in Plasma Desmosine (Elastin Degradation) | Statistically significant decrease[11] | No significant change | p=0.001 vs. placebo[11] |
| SGRQ-Activity Score Improvement (Non-Augmented Patients) | Significant Improvement[5][9] | - | p=0.01 vs. placebo[5][9] |
AAT Augmentation Therapy
The efficacy of augmentation therapy has been evaluated in numerous observational and randomized controlled trials over several decades, with endpoints focused on slowing disease progression.
Key Efficacy Findings:
-
Slowing Lung Density Decline: Randomized controlled trials (e.g., RAPID, EXACTLE) have demonstrated that weekly intravenous AAT therapy (60 mg/kg) significantly slows the rate of lung density loss as measured by computed tomography (CT) scans, compared to placebo.[1][2]
-
Slowing FEV1 Decline: The effect on Forced Expiratory Volume in 1 second (FEV1) decline has been less consistent. However, some studies and subgroup analyses suggest a benefit, particularly in patients with moderate airflow obstruction (e.g., FEV1 31-65% predicted).[1][12][13]
-
Mortality Benefit: Observational data from large registries, such as the NHLBI AATD Registry, have shown an association between augmentation therapy and reduced mortality, especially in patients with moderate to severe lung impairment (e.g., FEV1 < 50% predicted).[1][13][14][15]
-
Exacerbations: The EXACTLE trial did not show an effect on the number of COPD exacerbations but did suggest a decrease in their severity.[1]
| AAT Augmentation Therapy Trial Data (Select Studies) | Augmentation Therapy (60 mg/kg/week) | Placebo / No Treatment | Significance |
| Rate of Lung Density Loss (CT Scan) | Slower decline[1][2] | Faster decline[1] | Statistically significant[1][2] |
| Rate of FEV1 Decline (ml/year) | Slower decline in subgroups (35-49% predicted)[13] | Faster decline in subgroups[13] | p=0.03 in subgroup[13] |
| Mortality Risk Ratio (NHLBI Registry) | 0.64 (Reduced risk)[1] | 1.0 (Baseline risk) | p=0.02[1] |
Experimental Protocols: A Comparative Overview
The clinical development programs for Alvelestat and augmentation therapy have utilized different study designs and primary endpoints, reflecting their distinct mechanisms and stages of development.
Alvelestat Phase 2 Trial Protocol (ASTRAEUS - NCT03636347)
-
Study Design: A Phase 2, multicenter, double-blind, randomized, placebo-controlled, 12-week proof-of-concept study.[4][5]
-
Patient Population: Adults with severe AATD (e.g., PiZZ, PiNull) and evidence of emphysema. Patients were either naïve to augmentation therapy or had undergone a washout period.[11]
-
Intervention: Alvelestat (120 mg BID or 240 mg BID) or matching placebo.[5][11]
-
Primary Endpoints: Within-individual percentage change from baseline in blood NE activity, plasma Aα-Val³⁶⁰ levels, and plasma desmosine levels at weeks 4, 8, and 12.[8][10]
-
Secondary Endpoints: Safety, tolerability, pharmacokinetics, and exploratory clinical outcomes like spirometry and SGRQ.[11]
Augmentation Therapy Trial Protocol (General Design - e.g., RAPID Trial)
-
Study Design: Typically multicenter, randomized, double-blind, placebo-controlled trials with longer durations (e.g., 2-3 years) to assess disease progression.[2][12]
-
Patient Population: Adults with severe AATD and evidence of obstructive lung disease (emphysema), often within a specified FEV1 range (e.g., 30-65% predicted).[12]
-
Intervention: Intravenous human AAT (typically 60 mg/kg weekly) or placebo (e.g., albumin infusion).[1][2]
-
Primary Endpoint: Rate of decline in lung function (FEV1) or, more recently, rate of lung density loss measured by CT scan.[2][16]
-
Secondary Endpoints: Frequency and severity of exacerbations, quality of life questionnaires, and mortality.[1]
Safety and Tolerability
| Feature | This compound | AAT Augmentation Therapy |
| Administration | Oral, twice daily[3] | Intravenous, weekly[2] |
| Common Adverse Events | Headache/migraine was the most frequently reported adverse event, generally mild to moderate.[5][6][9] | Generally well-tolerated. Potential for infusion-related reactions. As a human plasma-derived product, there is a theoretical risk of pathogen transmission.[1] |
| Serious Adverse Events | No serious safety signals were associated with Alvelestat in Phase 2 trials.[5][8] Two participants withdrew due to headache in the ATALANTa study.[9] | Rare but serious adverse events can include anaphylactic reactions. |
Conclusion and Future Directions
Alvelestat and AAT augmentation therapy represent two distinct and valid therapeutic strategies for treating the pulmonary manifestations of AATD. Augmentation therapy is the established standard of care with long-term data supporting its ability to slow the progression of emphysema. Alvelestat is an investigational oral agent that has demonstrated robust, dose-dependent suppression of key biomarkers of NE activity and elastin degradation.
The absence of head-to-head trials makes a definitive comparison of clinical efficacy impossible. Key differentiating factors for consideration by researchers and developers include:
-
Route of Administration: Oral (Alvelestat) vs. Intravenous (Augmentation).
-
Mechanism: Direct enzyme inhibition (Alvelestat) vs. Protein replacement (Augmentation).
-
Primary Endpoints in Trials: Biomarker-focused (Alvelestat Phase 2) vs. Disease progression-focused (Augmentation).
Future research, including a potential head-to-head pivotal trial using a clinical endpoint like lung density or patient-reported outcomes, would be necessary to directly compare these two approaches and define their respective roles in the management of AATD. Furthermore, an investigator-led Phase 2 study (ATALANTa) has explored Alvelestat in combination with augmentation therapy, suggesting a potential for complementary use.[9][10]
References
- 1. Safety and efficacy of alpha-1-antitrypsin augmentation therapy in the treatment of patients with alpha-1-antitrypsin deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diagnosis and augmentation therapy for alpha-1 antitrypsin deficiency: current knowledge and future potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. mereobiopharma.com [mereobiopharma.com]
- 6. researchgate.net [researchgate.net]
- 7. Two randomized controlled Phase 2 studies of the oral neutrophil elastase inhibitor alvelestat in alpha-1 antitrypsin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mereo BioPharma announces Positive Top-Line Efficacy and Safety Data from “ASTRAEUS” Phase 2 Trial of Alvelestat in Alpha-1 Antitrypsin Deficiency-associated Emphysema - BioSpace [biospace.com]
- 9. atsjournals.org [atsjournals.org]
- 10. Phase 2 Data from “ASTRAEUS” Trial of Mereo BioPharma’s Alvelestat in Alpha-1 Antitrypsin Deficiency-associated Lung Disease Presented at the 2023 American Thoracic Society International Conference - BioSpace [biospace.com]
- 11. mereobiopharma.com [mereobiopharma.com]
- 12. Long-term effect of α1-antitrypsin augmentation therapy on the decline of FEV1 in deficient patients: an analysis of the AIR database - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atsjournals.org [atsjournals.org]
- 14. Alpha-1 Antitrypsin Augmentation Therapy Improves Survival in Severely Deficient Patients with Predicted FEV1 Between 10% and 60%: A Retrospective Analysis of the NHLBI Alpha-1 Antitrypsin Deficiency Registry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. publications.ersnet.org [publications.ersnet.org]
Alvelestat Tosylate: A Comparative Analysis of its Effect on Aα-val360 and Desmosine in Neutrophil Elastase-Mediated Lung Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Alvelestat tosylate's performance against alternative treatments for lung diseases where neutrophil elastase (NE) is a key driver of pathology, such as Alpha-1 Antitrypsin Deficiency (AATD). The focus is on the drug's effect on two key biomarkers of NE activity and elastin degradation: Aα-val360 and desmosine.
Executive Summary
This compound, an oral, selective inhibitor of neutrophil elastase, has demonstrated a significant reduction in biomarkers associated with lung damage in clinical trials.[1][2][3][4][5] Specifically, the Phase 2 ASTRAEUS trial showed that a 240 mg twice-daily dose of Alvelestat led to a notable decrease in plasma levels of Aα-val360, a specific marker of NE activity, and desmosine, a marker of elastin breakdown.[1][2][4][5][6] This positions Alvelestat as a promising oral alternative to the current standard of care for AATD, intravenous Alpha-1 Antitrypsin (AAT) augmentation therapy, which has also been shown to reduce these biomarkers.[3][7] While other NE inhibitors are in development, direct comparative data on their effects on Aα-val360 and desmosine are limited.
Data Presentation: Alvelestat vs. Placebo
The following table summarizes the key quantitative data from the Phase 2 ASTRAEUS clinical trial, which evaluated the effect of this compound on biomarkers of AATD-associated lung disease over a 12-week period.[1][7]
| Treatment Group | N | Mean % Change from Baseline in Aα-val360 (Least Squared Means) | p-value (vs. Placebo) | Mean % Change from Baseline in Desmosine (Least Squared Means) | p-value (vs. Placebo) |
| Placebo | 27-30 | +11.7% | - | +18.1% | - |
| Alvelestat 120 mg bid | 13 | +4.1% | Not Significant | +29.2% | Not Significant |
| Alvelestat 240 mg bid | 21-23 | -22.7% | 0.001 | -13.2% | 0.041 |
Data sourced from the ASTRAEUS Phase 2 Trial.[1][6][7]
Comparison with Alternative Therapies
Alpha-1 Antitrypsin (AAT) Augmentation Therapy
AAT augmentation therapy is the established standard of care for individuals with severe AATD. It involves weekly intravenous infusions of purified human AAT. Studies have shown that this therapy can reduce levels of Aα-val360 and desmosine, indicating a reduction in NE activity and elastin degradation.[3][7] A pilot clinical trial evaluating a double dose of AAT augmentation therapy demonstrated a reduction in plasma Aα-val360 and bronchoalveolar lavage fluid desmosine/isodesmosine.[3] The effect size of Alvelestat on these biomarkers is reported to be similar to that observed in placebo-controlled trials of intravenous augmentation therapy.[7]
Other Neutrophil Elastase Inhibitors
Several other small molecule inhibitors of neutrophil elastase have been investigated for various inflammatory lung diseases. However, publicly available data directly comparing their effects on Aα-val360 and desmosine to Alvelestat are scarce.
| Inhibitor | Development Status/Notes |
| Sivelestat | Approved in Japan and South Korea for acute lung injury associated with systemic inflammatory response syndrome.[8][9] It is a competitive inhibitor of human neutrophil elastase.[10] |
| BAY 85-8501 | A potent and selective human neutrophil elastase inhibitor that has undergone Phase 2 clinical trials for non-cystic fibrosis bronchiectasis.[11][12] |
| AZD9819 | An inhibitor of human neutrophil elastase that has been investigated for the potential treatment of chronic obstructive pulmonary disease.[11] |
Experimental Protocols
Measurement of Aα-val360
Aα-val360 is a specific neoepitope generated from the cleavage of fibrinogen by neutrophil elastase.[5][6] Its measurement in plasma provides a direct indication of in vivo NE activity.
Methodology: The concentration of Aα-val360 in plasma is typically quantified using a validated enzyme-linked immunosorbent assay (ELISA). This immunoassay utilizes antibodies specific to the C-terminal peptide of the cleaved fibrinogen alpha-chain.
Measurement of Desmosine
Desmosine and its isomer, isodesmosine, are cross-linking amino acids unique to mature elastin. Their presence in plasma, urine, or sputum is a biomarker of elastin degradation.
Methodology: The standard method for the quantification of desmosine and isodesmosine is liquid chromatography-tandem mass spectrometry (LC-MS/MS) .[1][2]
A general workflow for this analysis involves:
-
Sample Preparation: Plasma samples are subjected to acid hydrolysis (e.g., using 6N HCl) to break down proteins and release the desmosine and isodesmosine cross-links.
-
Solid-Phase Extraction (SPE): The hydrolyzed sample is then purified using a solid-phase extraction cartridge to remove interfering substances. An internal standard (e.g., isotopically labeled desmosine) is added for accurate quantification.
-
LC-MS/MS Analysis: The purified sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer. The compounds are separated by the LC column and then detected and quantified by the mass spectrometer in multiple reaction monitoring (MRM) mode.
Visualizations
Signaling Pathway and Drug Mechanism of Action
Caption: Mechanism of action of this compound in inhibiting lung damage.
Experimental Workflow for Biomarker Validation
Caption: Workflow for validating the effect of Alvelestat on biomarkers.
References
- 1. Quantitation of desmosine and isodesmosine in urine, plasma, and sputum by LC-MS/MS as biomarkers for elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isotope-dilution LC-MS/MS analysis of the elastin crosslinkers desmosine and isodesmosine in acute cerebral stroke patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Biological Effects of Double-Dose Alpha-1 Antitrypsin Augmentation Therapy. A Pilot Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mereobiopharma.com [mereobiopharma.com]
- 5. Diagnosis and augmentation therapy for alpha-1 antitrypsin deficiency: current knowledge and future potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mereobiopharma.com [mereobiopharma.com]
- 7. The fibrinogen cleavage product Aα-Val360, a specific marker of neutrophil elastase activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] The fibrinogen cleavage product Aα-Val360, a specific marker of neutrophil elastase activity in vivo | Semantic Scholar [semanticscholar.org]
- 9. Effect of Neutrophil Elastase Inhibitor (Sivelestat Sodium) on Oxygenation in Patients with Sepsis-Induced Acute Respiratory Distress Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Alvelestat Tosylate: A Comparative Analysis of its Inhibitory Effect on Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
Alvelestat tosylate, also known as AZD9668, is a potent and selective oral inhibitor of neutrophil elastase (NE). This serine protease plays a critical role in the pathogenesis of several inflammatory lung diseases, including Alpha-1 Antitrypsin Deficiency (AATD), chronic obstructive pulmonary disease (COPD), cystic fibrosis, and bronchiectasis. This guide provides a comparative analysis of Alvelestat's inhibitory activity against various serine proteases, supported by experimental data, to aid researchers in understanding its selectivity and potential therapeutic applications.
Comparative Inhibitory Activity of this compound
Alvelestat demonstrates high affinity and selectivity for neutrophil elastase. Its inhibitory potency against other serine proteases is significantly lower, highlighting its targeted mechanism of action. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values of Alvelestat against a panel of serine proteases.
| Serine Protease | Alvelestat IC50 | Alvelestat Ki | Selectivity vs. Neutrophil Elastase |
| Neutrophil Elastase (NE) | 12 nM[1] | 9.4 nM[1] | - |
| Proteinase 3 (PR3) | >100,000 nM | >100,000 nM | >8,333-fold |
| Cathepsin G | >100,000 nM | >100,000 nM | >8,333-fold |
| Chymotrypsin | >100,000 nM | >100,000 nM | >8,333-fold |
| Trypsin | >100,000 nM | >100,000 nM | >8,333-fold |
| Thrombin | >100,000 nM | >100,000 nM | >8,333-fold |
| Porcine Pancreatic Elastase | 7,600 nM | - | ~633-fold |
Data compiled from Stevens et al., 2011 and other sources where indicated.
Mechanism of Action and Signaling Pathway
Neutrophil elastase, when released from activated neutrophils in the lungs, contributes to tissue damage and inflammation through the degradation of extracellular matrix proteins, such as elastin, and the cleavage of various cell surface receptors and inflammatory mediators. Alvelestat, as a reversible competitive inhibitor, binds to the active site of neutrophil elastase, preventing its enzymatic activity and thereby mitigating its downstream pathological effects.
Experimental Protocols
The determination of the inhibitory activity of this compound against various serine proteases is typically performed using in vitro enzymatic assays.
Objective: To determine the IC50 value of this compound against a specific serine protease.
Materials:
-
Purified serine protease (e.g., human neutrophil elastase, proteinase 3, cathepsin G, etc.)
-
This compound stock solution (typically in DMSO)
-
Fluorogenic or chromogenic substrate specific to the protease being assayed
-
Assay buffer (e.g., Tris-HCl or HEPES buffer at optimal pH for the enzyme)
-
96-well microplates (black plates for fluorescent assays)
-
Microplate reader capable of kinetic fluorescence or absorbance measurements
Procedure:
References
Assessing the Reproducibility of Alvelestat Tosylate's Anti-inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of Alvelestat tosylate with alternative therapeutic strategies. The data presented is collated from preclinical studies and clinical trials to assess the reproducibility and potential clinical utility of this compound.
Introduction to this compound
This compound (formerly AZD9668) is an oral, selective, and reversible inhibitor of neutrophil elastase (NE). NE is a serine protease released by neutrophils during inflammation and is implicated in the pathogenesis of several chronic inflammatory diseases, including Alpha-1 Antitrypsin Deficiency (AATD)-associated lung disease. By inhibiting NE, Alvelestat aims to reduce inflammation and prevent tissue damage.
Mechanism of Action: Neutrophil Elastase Signaling Pathway
Neutrophil elastase contributes to inflammation through multiple mechanisms. It can directly degrade extracellular matrix components and also activate signaling pathways that amplify the inflammatory response. One key pathway involves the activation of Proteinase-Activated Receptor-2 (PAR2), which leads to the downstream activation of the MAPK signaling cascade and the subsequent production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.
Caption: Neutrophil Elastase signaling pathway and the inhibitory action of this compound.
Comparative Efficacy: Preclinical and Clinical Data
The anti-inflammatory effects of Alvelestat have been evaluated in both preclinical models and clinical trials. This section compares the quantitative data from these studies with other neutrophil elastase inhibitors and the standard of care for AATD, augmentation therapy.
Preclinical In Vitro and In Vivo Data
| Compound | Model/Assay | Outcome Measure | Result | Citation |
| Alvelestat (AZD9668) | Zymosan-stimulated human whole blood | Plasma NE activity | Inhibition of NE activity | |
| Alvelestat (AZD9668) | Acute smoke model (mouse) | BAL neutrophils and IL-1β | Reduction in BAL neutrophils and IL-1β | |
| Sivelestat | Post-cardiopulmonary bypass ALI (human) | IL-6, CRP, PCT levels | Significant decrease in IL-6, CRP, and PCT | |
| BAY 85-8501 | Human Neutrophil Elastase (HNE) assay | IC50 | 65 pM |
Clinical Trial Data: AATD-Associated Lung Disease
The ASTRAEUS and ATALANTa Phase 2 trials evaluated the efficacy of Alvelestat in patients with AATD-associated lung disease. The primary endpoints were changes in biomarkers of NE activity and lung damage.
| Treatment | Trial | Dose | Duration | Biomarker | Mean Change from Baseline (%) | p-value vs. Placebo | Citation |
| Alvelestat | ASTRAEUS | 120 mg bid | 12 weeks | NE Activity | -83.5% | 0.001 | |
| Aα-Val360 | +4.1% | Not significant | |||||
| Desmosine | +29.2% | Not significant | |||||
| Alvelestat | ASTRAEUS | 240 mg bid | 12 weeks | NE Activity | -93.3% | <0.001 | |
| Aα-Val360 | -22.7% | 0.001 | |||||
| Desmosine | -13.2% | 0.041 | |||||
| Placebo | ASTRAEUS | - | 12 weeks | NE Activity | -18.1% | - | |
| Aα-Val360 | +11.7% | - | |||||
| Desmosine | +18.1% | - | |||||
| Augmentation Therapy | RAPID | 60 mg/kg/week | 24 months | Lung Density (CT) | Slowed progression | - | |
| FEV1 | No significant effect | - |
Reproducibility of Alvelestat's Effects
Direct reproducibility studies for Alvelestat are not yet published. However, the consistency of findings across two independent Phase 2 clinical trials, ASTRAEUS and ATALANTa, provides a degree of confidence in the reproducibility of Alvelestat's biochemical effects. Both studies demonstrated a significant, dose-dependent reduction in key biomarkers of neutrophil elastase activity. The higher dose of 240 mg twice daily consistently showed a more pronounced effect on Aα-Val360 and desmosine levels compared to the 120 mg dose. This dose-response relationship further strengthens the evidence for a reproducible pharmacological effect.
Experimental Protocols
Detailed methodologies are crucial for assessing the reproducibility of experimental findings. Below are summaries of the key experimental protocols for the clinical trials cited.
ASTRAEUS and ATALANTa Clinical Trial Protocol
Caption: Generalized workflow for the ASTRAEUS and ATALANTa Phase 2 clinical trials.
Study Design: The ASTRAEUS and ATALANTa trials were multicenter, randomized, double-blind, placebo-controlled studies.
Participant Population: Patients diagnosed with AATD-associated lung disease.
Comparative Pharmacokinetics of Alvelestat Tosylate and Similar Neutrophil Elastase Inhibitors
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of Alvelestat tosylate, a selective oral inhibitor of neutrophil elastase, and similar compounds, Sivelestat and BAY 85-8501. Neutrophil elastase is a key protease implicated in the inflammatory processes of several respiratory diseases. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these inhibitors is crucial for optimizing their therapeutic use and developing new drug candidates.
Executive Summary
This compound (formerly AZD9668) is an orally bioavailable and reversible inhibitor of neutrophil elastase. Pharmacokinetic studies have demonstrated its rapid absorption and a short elimination half-life, supporting a twice-daily dosing regimen. Sivelestat, administered intravenously, exhibits a dose-dependent increase in exposure and is used for treating acute lung injury. BAY 85-8501 is another oral inhibitor with an improved metabolic stability and half-life compared to earlier generations of these drugs. This guide presents a detailed comparison of their pharmacokinetic parameters, the methodologies used in these key studies, and an overview of their mechanism of action through relevant signaling pathways.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for this compound, Sivelestat, and BAY 85-8501, derived from studies in both healthy volunteers and patient populations.
| Parameter | Alvelestat (AZD9668) | Sivelestat | BAY 85-8501 |
| Route of Administration | Oral | Intravenous | Oral |
| Tmax (Time to Peak Plasma Concentration) | 0.5 - 1.5 hours[1] | Not applicable (IV) | Not specified in abstracts |
| Cmax (Maximum Plasma Concentration) | Dose-linear[1] | Increases with dose[2] | Not specified in abstracts |
| AUC (Area Under the Curve) | Dose-linear[1] | Increases with dose[2] | Not specified in abstracts |
| Volume of Distribution (Vd) | Not specified in abstracts | 20.88 L (apparent)[3][4] | Not specified in abstracts |
| Clearance (CL) | Not specified in abstracts | 1.79 L/h (apparent)[3][4] | Low clearance in rodents[5] |
| Elimination Half-life (t1/2) | Short, consistent with twice-daily dosing[1] | Not specified in abstracts | Improved half-life in rodents[5] |
| Renal Excretion | ~40% as unchanged compound[1] | Not specified in abstracts | Not specified in abstracts |
| Steady State | Reached by Day 2 with negligible accumulation[1] | Reached after 48 hours with no obvious accumulation[2] | Trough concentrations plateaued after 2 weeks[6] |
Experimental Protocols
Alvelestat (AZD9668) Pharmacokinetic Studies
The pharmacokinetic profile of Alvelestat was established through three double-blind, randomized, placebo-controlled studies involving 107 healthy Caucasian and Japanese volunteers and 18 patients with Chronic Obstructive Pulmonary Disease (COPD).[1][7] The studies assessed single and multiple exposures to Alvelestat for up to 14 days.[1][7] Doses ranged from single doses of up to 150 mg and multiple doses of up to 70 mg twice daily.[1][7] Plasma concentrations of Alvelestat were measured at various time points to determine pharmacokinetic parameters.
Sivelestat Pharmacokinetic Studies
A population pharmacokinetic analysis of Sivelestat was conducted in 15 Chinese patients with severe pneumonia.[3][4] Patients received 300-500 mg of Sivelestat every 24 hours via intravenous infusion for 5 to 14 days.[3][4] A total of 48 blood samples were collected and plasma drug concentrations were determined using ultra-high-performance liquid chromatography/tandem mass spectrometry (UPLC-MS/MS).[3][4] The data was analyzed using a one-compartment model with proportional residual error.[3][4]
Another study in healthy Chinese subjects involved a randomized, double-blind, placebo-controlled, single- and multiple-dose escalation design.[2] In the single-dose cohorts, 12 groups of 8 volunteers received intravenous infusions of 1.0-20.2 mg/kg/h of Sivelestat or placebo for two hours.[2] In the multiple-dose cohorts, four groups received two-hour intravenous infusions of 2.0-5.0 mg/kg/h of Sivelestat or placebo every twelve hours for seven doses.[2] Serial blood samples were collected to analyze the pharmacokinetic profile.[2]
BAY 85-8501 Pharmacokinetic Studies
A Phase IIa, randomized, double-blind, placebo-controlled, parallel-group study was conducted to assess the safety, efficacy, and pharmacokinetics of BAY 85-8501 in patients with non-cystic fibrosis bronchiectasis.[6][8] The study involved the oral administration of BAY 85-8501.[8] Pharmacokinetic parameters were evaluated as a secondary objective.[6][8] Preclinical pharmacokinetic studies in rodents showed that BAY 85-8501 has low clearance and an improved half-life.[5] The metabolic stability was assessed in rat hepatocytes.[5]
Mechanism of Action and Signaling Pathways
Neutrophil elastase, released by neutrophils during inflammation, contributes to tissue damage in various respiratory diseases. Alvelestat, Sivelestat, and BAY 85-8501 are all selective inhibitors of this enzyme, thereby mitigating its detrimental effects.
The general signaling pathway initiated by neutrophil elastase involves the degradation of extracellular matrix proteins and the activation of pro-inflammatory pathways.
Caption: General mechanism of neutrophil elastase and its inhibitors.
Sivelestat has been shown to exert its therapeutic effect in acute lung injury by specifically inhibiting the PI3K/AKT/mTOR signaling pathway.
Caption: Sivelestat's inhibition of the PI3K/AKT/mTOR pathway.
Conclusion
This compound, Sivelestat, and BAY 85-8501 represent a class of targeted therapies with the potential to address the underlying inflammatory processes in a range of respiratory diseases. While Alvelestat and BAY 85-8501 offer the convenience of oral administration, Sivelestat provides an intravenous option for acute settings. The choice of inhibitor and dosing strategy will depend on the specific clinical indication, patient population, and desired therapeutic outcome. Further research, particularly head-to-head comparative studies, will be invaluable in delineating the distinct advantages of each compound and guiding their optimal use in clinical practice.
References
- 1. Pharmacokinetics and safety of AZD9668, an oral neutrophil elastase inhibitor, in healthy volunteers and patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, tolerability, pharmacokinetics and neutrophil elastase inhibitory effects of Sivelestat: A randomized, double-blind, placebo-controlled single- and multiple-dose escalation study in Chinese healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetics of sivelestat in Chinese patients with severe pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Safe Disposal of Alvelestat Tosylate: A Procedural Guide
For Immediate Use by Laboratory and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Alvelestat tosylate, a neutrophil elastase inhibitor. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
This compound is classified with specific environmental and health hazards. According to its Safety Data Sheet (SDS), it is a respiratory sensitizer (Category 1) and poses a short-term acute hazard to aquatic life (Category 3). Therefore, improper disposal can lead to allergic or asthma-like symptoms if inhaled and is harmful to aquatic organisms. The primary mandate for its disposal is to prevent release into the environment and to ensure it is handled by a licensed and approved waste disposal facility.
Key Hazard and Disposal Information
The following table summarizes the critical hazard and disposal data for this compound.
| Parameter | Information | Source |
| GHS Hazard Classifications | Respiratory Sensitization, Category 1Short-term (acute) aquatic hazard, Category 3 | |
| Hazard Statements | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.H402: Harmful to aquatic life. | |
| Precautionary Statements | P261: Avoid breathing dust.P273: Avoid release to the environment.P501: Dispose of contents/ container to an approved waste disposal plant. | |
| Disposal Requirement | Must be disposed of in accordance with national and local regulations. | |
| Container Handling | Leave chemicals in original containers. Do not mix with other waste. Handle uncleaned containers as the product itself. |
Step-by-Step Disposal Protocol
The following protocol outlines the mandatory steps for the safe disposal of this compound from a laboratory setting. This procedure is designed to comply with general hazardous waste regulations and the specific guidance provided in the product's SDS.
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including impervious gloves, safety goggles, and a lab coat. If there is a risk of dust generation, respiratory protection should be used.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound, including expired or unused product, in its original container or a clearly labeled, sealed, and chemically compatible container.[1]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, bench paper, and empty vials, should be considered contaminated waste. These items must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1][2]
-
Solutions: Aqueous or solvent-based solutions containing this compound must be collected in a sealed, leak-proof, and chemically compatible container labeled as hazardous waste.[1] Do not dispose of liquid waste down the drain.[1]
-
-
Waste Labeling: All waste containers must be accurately labeled with "Hazardous Waste" and the full chemical name "this compound."[1] The label should also include the date the waste was first added to the container.
-
Storage of Waste: Store hazardous waste containers in a designated, secure area away from incompatible materials.[1] Use secondary containment for all liquid waste to prevent spills.[1]
-
Empty Container Disposal:
-
Thoroughly empty all contents from the original this compound container.
-
The first rinse of the "empty" container with a suitable solvent must be collected and disposed of as hazardous waste.[1]
-
For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[1] While the specific LD50 for this compound is not provided in the searched documents, treating it with high caution is recommended.
-
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[2][3] Do not attempt to dispose of this chemical through regular trash or municipal sewer systems.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Alvelestat tosylate
Essential Safety and Handling Guide for Alvelestat Tosylate
Disclaimer: This document provides essential guidance on the safe handling of this compound based on general best practices for potent pharmaceutical compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. It is imperative to obtain and meticulously follow the SDS provided by your supplier before any handling of this compound. The information herein is intended to supplement, not replace, the supplier's specific safety recommendations.
This compound is a potent, orally bioavailable inhibitor of neutrophil elastase.[1][2][3] Due to its high potency, stringent safety measures are necessary to protect laboratory personnel from potential exposure. This guide provides a framework for the safe handling, use, and disposal of this compound in a research and development setting.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure risk. The following table summarizes the recommended PPE for various laboratory activities involving this compound. The use of containment technologies like glove bags or isolators is highly recommended, especially for handling the powdered form of the compound.[4]
| Activity | Recommended Personal Protective Equipment (PPE) |
| Receiving and Storage | - Nitrile gloves |
| Weighing and Aliquoting (Powder) | - Primary Engineering Control: Chemical fume hood, glove box, or flexible isolator.[5] - Respiratory Protection: Powered Air-Purifying Respirator (PAPR) with an assigned protection factor (APF) of 1000 is recommended for highly potent compounds.[4][6] - Hand Protection: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles or a full-face shield. - Protective Clothing: Disposable, low-linting coverall (e.g., Tyvek®) with elastic cuffs.[7][8] - Footwear: Closed-toe shoes with disposable shoe covers. |
| Solution Preparation and Handling | - Primary Engineering Control: Chemical fume hood. - Respiratory Protection: Air-purifying respirator with appropriate cartridges if not handled in a fume hood. - Hand Protection: Nitrile gloves. - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Protective Clothing: Laboratory coat. |
| Spill Cleanup (Powder) | - Respiratory Protection: PAPR. - Hand Protection: Double-gloving with heavy-duty nitrile gloves. - Eye Protection: Chemical splash goggles and a full-face shield. - Protective Clothing: Disposable, chemical-resistant coverall and shoe covers. |
| Waste Disposal | - Hand Protection: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Protective Clothing: Laboratory coat. |
Standard Operating Procedures
Adherence to a strict operational plan is crucial for the safe handling of this compound.
Receiving and Storage
-
Verification: Upon receipt, verify the container's integrity. Check for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the compound name, CAS number (1240425-05-1)[2], and appropriate hazard warnings.
-
Storage: Store in a designated, secure, and well-ventilated area away from incompatible materials. Follow the supplier's recommendations for storage temperature, which is typically -20°C for one year or -80°C for two years for stock solutions.[9]
Weighing and Solution Preparation
-
Controlled Environment: All handling of powdered this compound must be performed within a certified chemical fume hood, glove box, or isolator to minimize inhalation exposure.[5]
-
Weighing:
-
Don the appropriate PPE as outlined in the table above.
-
Use a dedicated set of weighing tools (spatula, weigh paper/boat).
-
Carefully transfer the desired amount of powder, avoiding the creation of dust.
-
Clean all tools and the weighing area immediately after use with a suitable solvent (e.g., 70% ethanol) and dispose of cleaning materials as hazardous waste.
-
-
Solubilization:
-
Consult the supplier's datasheet for solubility information. This compound is soluble in DMSO.[9]
-
Add the solvent to the weighed powder in a stepwise manner to ensure complete dissolution. Sonication may be used to aid dissolution if precipitation occurs.[9]
-
Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
-
Experimental Use
-
In Vitro Studies: When adding this compound to cell cultures or other in vitro systems, perform the work in a biological safety cabinet to maintain sterility and containment.
-
In Vivo Studies: For oral administration in animal models, prepare the dosing solution in a chemical fume hood.[3] Use appropriate animal handling techniques to minimize the risk of exposure to personnel.
Spill Management
-
Evacuate: In case of a significant spill of powdered this compound, evacuate the immediate area.
-
Secure: Restrict access to the spill area.
-
PPE: Don the appropriate PPE for spill cleanup.
-
Cleanup (Powder):
-
Gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully wipe up the material, working from the outside in.
-
Place all contaminated materials into a sealed, labeled hazardous waste container.
-
-
Cleanup (Solution):
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Place the absorbent material into a sealed, labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the spill to the laboratory supervisor and environmental health and safety department.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
This includes contaminated gloves, weigh paper, pipette tips, vials, and any other disposable labware.
-
Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all unused solutions and contaminated solvents in a separate, clearly labeled, and sealed hazardous waste container.
-
Do not pour any this compound solutions down the drain.
-
-
Sharps Waste:
-
Contaminated needles and syringes should be placed in a designated sharps container for hazardous chemical waste.
-
-
Disposal:
-
All hazardous waste must be disposed of through the institution's environmental health and safety program in accordance with local, state, and federal regulations. Incineration is often the required disposal method for potent pharmaceutical compounds.[4]
-
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aiha.org [aiha.org]
- 5. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 6. 3mindia.in [3mindia.in]
- 7. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 8. 3m.com [3m.com]
- 9. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
